molecular formula C7H8BrN B107869 3-Bromo-2,5-dimethylpyridine CAS No. 17117-19-0

3-Bromo-2,5-dimethylpyridine

Numéro de catalogue: B107869
Numéro CAS: 17117-19-0
Poids moléculaire: 186.05 g/mol
Clé InChI: WQLGCLUHWCNWCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-2,5-dimethylpyridine is a halogenated pyridine derivative that serves as a fundamental synthon in modern organic chemistry, enabling the construction of complex molecular architectures. Its primary research value is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone method for forming carbon-carbon bonds in the synthesis of biologically active compounds and advanced materials . The bromine substituent at the 3-position provides an excellent handle for these palladium-catalyzed transformations, allowing for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups onto the pyridine core . Pyridine and its derivatives are privileged structures in medicinal chemistry, frequently found in molecules with therapeutic potential against a range of diseases . As such, this compound is an invaluable intermediate for chemists designing and synthesizing novel pharmaceutical candidates, agrochemicals, and functional materials. This product is intended for research and development use only in a laboratory setting and must be handled by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-bromo-2,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-7(8)6(2)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLGCLUHWCNWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554058
Record name 3-Bromo-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17117-19-0
Record name 3-Bromo-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2,5-dimethylpyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, safety information, and provides detailed experimental protocols for its synthesis and a key synthetic application.

Core Compound Data

This compound, also known as 3-Bromo-2,5-lutidine, is a halogenated pyridine derivative. Its structure, featuring a bromine atom and two methyl groups on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

CAS Number: 17117-19-0

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

PropertyValue
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Density 1.4±0.1 g/cm³
Boiling Point 206.5±35.0 °C at 760 mmHg
Flash Point 78.7±25.9 °C
Refractive Index 1.547
Vapor Pressure 0.3±0.4 mmHg at 25°C

Safety and Handling

GHS Hazard Classification (Anticipated)
  • Flammable Liquids: Category 3 or 4

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

Hazard and Precautionary Statements (Anticipated)
TypeCodeStatement
Hazard H226Flammable liquid and vapor.[1]
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
Precautionary P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P270Do not eat, drink or smoke when using this product.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a key synthetic application are outlined below.

Synthesis of this compound from 2,5-Dimethylpyridine

The primary route for the synthesis of this compound is through the bromination of 2,5-dimethylpyridine (also known as 2,5-lutidine).[3] The following protocol is adapted from a similar procedure for the bromination of a substituted pyridine.[4]

Materials:

  • 2,5-Dimethylpyridine

  • Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Ice water

  • Concentrated hydrochloric acid (HCl)

  • 8 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a reaction vessel, carefully add 2,5-dimethylpyridine dropwise to aluminum chloride.

  • Stir the mixture and heat to 100 °C.

  • While maintaining the temperature at 100 °C, add bromine dropwise over a period of 1 hour.

  • Continue to stir the reaction mixture for an additional 30 minutes after the bromine addition is complete.

  • Cool the reaction mixture to room temperature and then pour it into ice water.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Wash the acidic aqueous solution with ethyl acetate to remove any unreacted starting material.

  • Basify the aqueous layer with an 8 M aqueous sodium hydroxide solution until it is alkaline.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined ether extracts with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography, eluting with a hexane-diethyl ether mixture to yield this compound.

G cluster_synthesis Synthesis Workflow 2_5_Dimethylpyridine 2,5-Dimethylpyridine Reaction_Mixture Reaction with Br₂ and AlCl₃ at 100°C 2_5_Dimethylpyridine->Reaction_Mixture Workup Aqueous Workup (Acidification, Basification, Extraction) Reaction_Mixture->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Synthesis of this compound
Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in drug discovery to synthesize complex molecules.[5] The following is a general protocol for the Suzuki coupling of a bromopyridine derivative.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium phosphate [K₃PO₄])

  • Solvent system (e.g., 1,4-Dioxane and water)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

G cluster_suzuki Suzuki Coupling Workflow Start This compound + Arylboronic Acid Reaction Pd Catalyst, Base, Solvent, Heat Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product (Biaryl or Heterobiaryl) Purification->Product

Application in Suzuki Coupling Reactions

Role in Drug Discovery

Halogenated pyridines, such as this compound, are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. The bromine atom serves as a versatile handle for introducing various functional groups through cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This allows medicinal chemists to systematically modify structures to optimize their biological activity, selectivity, and pharmacokinetic properties. The ability to create novel biaryl and heterobiaryl structures through reactions like the Suzuki coupling is fundamental to the development of new therapeutic agents targeting a wide array of diseases. While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its utility as a building block in the synthesis of potential drug candidates is clear from its chemical reactivity.

G cluster_drug_discovery Role in Drug Discovery Core This compound Reaction Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Core->Reaction Scaffolds Diverse Molecular Scaffolds Reaction->Scaffolds Optimization Lead Optimization Scaffolds->Optimization Candidates Potential Drug Candidates Optimization->Candidates

Logical Flow in Drug Discovery

References

Synthesis of 3-Bromo-2,5-dimethylpyridine from 2,5-lutidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2,5-dimethylpyridine, a valuable intermediate in the development of pharmaceutical compounds and other specialty chemicals. The synthesis is achieved through the direct electrophilic bromination of 2,5-lutidine. This document outlines the underlying reaction mechanism, provides a detailed experimental protocol, and presents relevant quantitative data for researchers, scientists, and professionals in drug development.

Introduction

Brominated pyridine derivatives are crucial building blocks in organic synthesis. Their utility stems from their ability to participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are instrumental in the construction of complex molecular architectures. The targeted compound, this compound, serves as a key precursor for various biologically active molecules. This guide focuses on a direct and efficient method for its preparation from the readily available starting material, 2,5-lutidine.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 2,5-lutidine proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, a bromine atom is introduced onto the pyridine ring. The reaction is typically facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), which polarizes the bromine molecule, making it a more potent electrophile.

The key steps of the mechanism are as follows:

  • Formation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a highly electrophilic bromine cation (Br⁺) complex.

  • Electrophilic Attack: The electron-rich pyridine ring of 2,5-lutidine attacks the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The position of the electrophilic attack is directed by the activating methyl groups and the deactivating effect of the nitrogen atom in the pyridine ring.

  • Deprotonation: A weak base, such as the bromide ion complexed with the Lewis acid, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

The overall reaction is depicted in the following scheme:

Caption: Overall reaction for the bromination of 2,5-lutidine.

The detailed signaling pathway for the electrophilic aromatic substitution is illustrated below:

G cluster_mechanism Mechanism of Electrophilic Bromination Start 2,5-Lutidine + Br2 + AlCl3 Electrophile_Formation Formation of Electrophilic Bromine Cation Complex [Br-Br-AlCl3]+ Start->Electrophile_Formation Step 1 Attack Nucleophilic Attack by Pyridine Ring Electrophile_Formation->Attack Step 2 Sigma_Complex Formation of Resonance-Stabilized Sigma Complex (Arenium Ion) Attack->Sigma_Complex Deprotonation Proton Removal by [AlCl3Br]- Sigma_Complex->Deprotonation Step 3 Product This compound Deprotonation->Product Catalyst_Regen Regeneration of AlCl3 Catalyst + HBr Deprotonation->Catalyst_Regen

Caption: Signaling pathway for the electrophilic bromination of 2,5-lutidine.

Experimental Protocol

The following protocol is adapted from a similar bromination of 2-methylpyridine and provides a reliable method for the synthesis of this compound.

Materials and Reagents
Material/ReagentFormulaMolar Mass ( g/mol )Quantity
2,5-LutidineC₇H₉N107.1510.7 g (0.1 mol)
Aluminum ChlorideAlCl₃133.3440.0 g (0.3 mol)
BromineBr₂159.818.0 g (0.05 mol)
Ice WaterH₂O18.02As needed
Concentrated HClHCl36.46As needed
Ethyl AcetateC₄H₈O₂88.11As needed
8 M Sodium HydroxideNaOH40.00As needed
Diethyl Ether(C₂H₅)₂O74.12As needed
Saturated BrineNaCl(aq)-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
Equipment
  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure

The experimental workflow is summarized in the following diagram:

G cluster_workflow Experimental Workflow Start Start Reaction_Setup Combine 2,5-Lutidine and AlCl3 Heat to 100°C Start->Reaction_Setup Bromine_Addition Add Bromine Dropwise over 1 hour at 100°C Reaction_Setup->Bromine_Addition Stirring Stir for 30 minutes at 100°C Bromine_Addition->Stirring Quenching Cool and Quench with Ice Water Stirring->Quenching Acidification Acidify with Concentrated HCl Quenching->Acidification Extraction_1 Wash with Ethyl Acetate Acidification->Extraction_1 Basification Basify Aqueous Layer with 8 M NaOH Extraction_1->Basification Extraction_2 Extract with Diethyl Ether Basification->Extraction_2 Washing Wash Organic Layer with Saturated Brine Extraction_2->Washing Drying Dry over Anhydrous Sodium Sulfate Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Silica Gel Column Chromatography Concentration->Purification End This compound Purification->End

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add aluminum chloride (40.0 g).

  • Addition of Starting Material: Carefully add 2,5-lutidine (10.7 g) dropwise to the aluminum chloride.

  • Heating: Heat the mixture to 100°C with stirring.

  • Bromine Addition: Add bromine (8.0 g) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 100°C.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 100°C for an additional 30 minutes.

  • Workup - Quenching and Acidification: Cool the reaction mixture to room temperature and then carefully pour it into ice water. Acidify the mixture with concentrated hydrochloric acid.

  • Workup - Extraction and Phase Separation: Wash the acidic aqueous solution with ethyl acetate to remove any non-basic impurities. Separate the aqueous layer.

  • Workup - Basification and Extraction: Basify the aqueous layer with an 8 M aqueous solution of sodium hydroxide until it is strongly alkaline. Extract the product from the basic aqueous layer with diethyl ether.

  • Workup - Washing and Drying: Wash the combined organic extracts with saturated brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the final product.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthesis, based on the analogous bromination of 2-methylpyridine.

ParameterValue
Reactants
2,5-Lutidine0.1 mol
Aluminum Chloride0.3 mol
Bromine0.05 mol
Reaction Conditions
Temperature100°C
Reaction Time1.5 hours
Product
This compound
Theoretical Yield9.3 g (based on Bromine)
Reported Yield (analogous reaction)~12%
AppearanceColorless to pale yellow oil

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from 2,5-lutidine. The described method, based on electrophilic aromatic substitution, offers a direct route to this important chemical intermediate. The provided experimental protocol and quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient preparation of this key building block for further chemical transformations. Careful execution of the experimental procedure and purification steps is crucial for obtaining the desired product in good purity.

Technical Guide to 3-Bromo-2,5-dimethylpyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-2,5-dimethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details the compound's known physical characteristics, provides an experimental protocol for its synthesis, and explores its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The information is structured to serve as a practical resource for researchers utilizing this versatile building block.

Physical and Chemical Properties

This compound, also known as 3-Bromo-2,5-lutidine, is a halogenated pyridine. Its structure features a pyridine ring substituted with a bromine atom at the 3-position and methyl groups at the 2- and 5-positions. These features make it a valuable intermediate for the synthesis of more complex molecules.[1]

Data Summary

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₈BrN[2]
Molecular Weight 186.05 g/mol [2]
CAS Number 17117-19-0[2]
Appearance Not specified (likely a liquid)
Density 1.4 ± 0.1 g/cm³[2]
Boiling Point 206.5 ± 35.0 °C at 760 mmHg[2]
Melting Point N/A[2]
Flash Point 78.7 ± 25.9 °C[2]
LogP 2.67[2]
Vapor Pressure 0.3 ± 0.4 mmHg at 25°C[2]
Refractive Index 1.547[2]
Solubility Soluble in many organic solvents.[3]

Note: Some data points are calculated estimates and should be confirmed by experimental validation.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its practical application.

Synthesis of this compound from 2,5-Lutidine

Representative Protocol (adapted from the synthesis of 3-bromo-2-methylpyridine): [4]

  • Materials:

    • 2,5-Lutidine

    • Aluminum chloride (AlCl₃)

    • Bromine (Br₂)

    • Ice

    • Concentrated hydrochloric acid (HCl)

    • 8 M Sodium hydroxide (NaOH) solution

    • Diethyl ether

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and ethyl acetate for elution

  • Procedure:

    • In a reaction vessel, slowly add 2,5-lutidine to aluminum chloride with stirring.

    • Heat the mixture to 100°C.

    • At this temperature, add bromine dropwise over a period of one hour.

    • Continue to stir the reaction mixture at 100°C for an additional 30 minutes after the bromine addition is complete.

    • Cool the reaction mixture and carefully pour it into ice water.

    • Acidify the mixture with concentrated hydrochloric acid.

    • Wash the acidic aqueous solution with ethyl acetate to remove non-basic impurities.

    • Make the aqueous layer basic by adding 8 M sodium hydroxide solution until the pH is greater than 8.

    • Extract the product into diethyl ether (3x).

    • Combine the organic extracts and wash with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to isolate this compound.

Characterization Protocols

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. While specific experimental spectra for this compound are not available in the searched literature, one would expect characteristic shifts for the aromatic protons and the two methyl groups.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the aromatic C-H and C=C stretching vibrations of the pyridine ring.

Chemical Reactivity and Applications

The bromine atom on the pyridine ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful tool for forming biaryl structures. This compound can be coupled with a variety of arylboronic acids to generate 3-aryl-2,5-dimethylpyridines. The downstream product, (2,5-dimethylpyridin-3-yl)boronic acid, indicates the utility of this compound in these coupling reactions.[1]

General Protocol for Suzuki-Miyaura Coupling:

  • Materials:

    • This compound

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the palladium catalyst and any additional ligand under the inert atmosphere.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C).

    • Monitor the reaction progress using TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup, typically by diluting with an organic solvent and washing with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis Workflow

G cluster_start Starting Material cluster_reaction Bromination cluster_workup Workup & Purification cluster_product Final Product A 2,5-Lutidine B 1. AlCl₃ 2. Br₂ 3. Heat A->B Reaction C 1. Aqueous Workup 2. Extraction B->C Quenching D Column Chromatography C->D Purification E This compound D->E Isolation

Caption: Synthetic workflow for this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ transmetalation Transmetalation boronic_acid->transmetalation pd_complex1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 pd_complex2 Ar-Pd(II)L₂-R transmetalation->pd_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product pd_complex1->transmetalation Base pd_complex2->reductive_elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Safety Information

Substituted bromopyridines should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound or structurally similar compounds.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the synthesis of complex organic molecules. Its utility is primarily derived from its susceptibility to palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective application. Further experimental work is required to fully characterize its spectral properties and optimize its use in various synthetic transformations.

References

An In-depth Technical Profile of 3-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 3-Bromo-2,5-dimethylpyridine, a halogenated pyridine derivative. The information presented is intended to support research and development activities by providing key chemical data.

Core Chemical Properties

This compound, also known as 3-Bromo-2,5-lutidine, is a chemical compound with the CAS number 17117-19-0.[1][2] Its fundamental properties are summarized in the table below.

ParameterValueReference
Molecular FormulaC7H8BrN[3]
Molecular Weight186.049 g/mol [3]
IUPAC NameThis compound
Synonyms3-Bromo-2,5-lutidine[2]
CAS Number17117-19-0[1][2]

Context in Research and Development

As a substituted pyridine, this compound primarily serves as a building block or intermediate in organic synthesis. Pyridine rings are a common scaffold in medicinal chemistry, and halogenated derivatives such as this compound are versatile precursors for introducing further functional groups through various coupling reactions.

Due to the nature of this compound as a chemical intermediate, it is not associated with specific biological signaling pathways or complex experimental workflows in the way a bioactive molecule or drug candidate would be. Therefore, diagrams representing such concepts are not applicable. The experimental protocols involving this compound would be specific to the synthetic routes it is being used in, which are highly varied and context-dependent.

References

Spectroscopic Profile of 3-Bromo-2,5-dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-2,5-dimethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. The methodologies for acquiring such data are also detailed.

Chemical Structure and Properties

This compound is a pyridine ring substituted with a bromine atom at the 3-position and methyl groups at the 2- and 5-positions.

PropertyValue
CAS Number 17117-19-0
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Boiling Point 206.5±35.0 °C at 760 mmHg
Density 1.4±0.1 g/cm³

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by comparing with experimental data of similar compounds such as 3-bromo-5-methylpyridine, 3,5-dimethylpyridine, and 2,5-dimethylpyridine.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted Spectrum in CDCl₃ (400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1s1HH-6
~ 7.4s1HH-4
~ 2.5s3HC₅-CH₃
~ 2.4s3HC₂-CH₃

Rationale for Prediction: The aromatic protons (H-6 and H-4) are expected to appear as singlets due to the substitution pattern. The proton at the 6-position (H-6) is anticipated to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The two methyl groups will appear as distinct singlets in the upfield region.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted Spectrum in CDCl₃ (100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 158C-2
~ 150C-6
~ 140C-4
~ 132C-5
~ 120C-3
~ 23C₂-CH₃
~ 18C₅-CH₃

Rationale for Prediction: The chemical shifts of the pyridine ring carbons are predicted based on the substituent effects of the bromine and methyl groups. The carbon bearing the bromine (C-3) is expected to be significantly shielded compared to an unsubstituted pyridine. The carbons attached to the nitrogen (C-2 and C-6) will be the most downfield.

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic, CH₃)
~ 1600, 1470, 1450Strong-MediumC=C and C=N stretching vibrations of the pyridine ring
~ 1050MediumC-Br stretch

Rationale for Prediction: The IR spectrum is expected to show characteristic peaks for the aromatic C-H stretching, aliphatic C-H stretching of the methyl groups, and the C=C and C=N stretching vibrations of the pyridine ring. A band corresponding to the C-Br stretching is also anticipated.

MS (Mass Spectrometry)
m/zRelative IntensityAssignment
185/187High[M]⁺ (Molecular ion peak, showing isotopic pattern for Br)
170/172Medium[M - CH₃]⁺
106High[M - Br]⁺
77Medium[C₅H₄N]⁺

Rationale for Prediction: The mass spectrum is expected to show a prominent molecular ion peak with a characteristic M/M+2 isotopic pattern due to the presence of bromine. Key fragmentation pathways would likely involve the loss of a methyl group and the loss of the bromine atom.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

  • Data Processing: The instrument software will automatically process the data to generate the transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Ionization: In EI, the sample is bombarded with high-energy electrons to form a radical cation (molecular ion) and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Chemical Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

MS_Fragmentation Molecule This compound (m/z = 185/187) Fragment1 [M - CH₃]⁺ (m/z = 170/172) Molecule->Fragment1 - CH₃ Fragment2 [M - Br]⁺ (m/z = 106) Molecule->Fragment2 - Br Fragment3 [C₅H₄N]⁺ (m/z = 77) Fragment2->Fragment3 - C₂H₅

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

An In-depth Technical Guide to the Electrophilic Bromination Mechanism of 2,5-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 2,5-dimethylpyridine (2,5-lutidine). Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of two activating methyl groups facilitates this reaction. This document details the underlying mechanism, regioselectivity, and experimental considerations for the successful bromination of the 2,5-dimethylpyridine nucleus.

Introduction

Substituted pyridines are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The introduction of a bromine atom onto the pyridine ring via electrophilic aromatic substitution is a key synthetic transformation, enabling further functionalization through cross-coupling reactions. Understanding the mechanism and directing effects of substituents on the pyridine ring is paramount for predicting reaction outcomes and designing efficient synthetic routes. 2,5-dimethylpyridine presents an interesting case study due to the interplay of the deactivating pyridine nitrogen and the activating, ortho- and para-directing methyl groups.

The Mechanism of Electrophilic Bromination on 2,5-Dimethylpyridine

The electrophilic bromination of 2,5-dimethylpyridine follows the general mechanism of electrophilic aromatic substitution (SEAr), which is a two-step process.[1][2]

Step 1: Formation of the Sigma Complex (Arenium Ion)

The reaction is initiated by the attack of the π-electron system of the 2,5-dimethylpyridine ring on the electrophilic bromine species. In the presence of a strong acid like fuming sulfuric acid (oleum), bromine is polarized, creating a more potent electrophile. The pyridine nitrogen, being basic, is protonated under these strongly acidic conditions, further deactivating the ring. Despite this, the activating effect of the two methyl groups allows the reaction to proceed.

The electrophile attacks the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][2]

Step 2: Deprotonation and Re-aromatization

In the second step, a weak base (such as HSO4-) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the pyridine ring and yielding the final brominated product.

The Role of Fuming Sulfuric Acid (Oleum)

The use of fuming sulfuric acid is crucial for the electrophilic bromination of the deactivated pyridine ring. It serves two primary purposes:

  • Protonation of the Pyridine Nitrogen: The strong acid protonates the basic nitrogen atom of the pyridine ring. This protonation increases the electron-withdrawing effect of the nitrogen, making the ring less reactive. While seemingly counterintuitive, this prevents side reactions and can influence the regioselectivity.

  • Activation of Bromine: Oleum polarizes the bromine molecule (Br2), increasing its electrophilicity and making it a more effective brominating agent for the deactivated ring system.

Regioselectivity: The Directing Effects of Substituents

The position of bromination on the 2,5-dimethylpyridine ring is determined by the directing effects of the nitrogen atom and the two methyl groups.

  • The Pyridine Nitrogen: The nitrogen atom is a strong deactivating group and a meta-director for electrophilic aromatic substitution.[3] This is because the intermediates formed by attack at the ortho and para positions have a resonance structure that places a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable.

  • Methyl Groups: Methyl groups are activating, ortho- and para-directing substituents. They stabilize the sigma complex through inductive effects and hyperconjugation.

In 2,5-dimethylpyridine, the available positions for substitution are C3, C4, and C6.

  • Attack at C3: This position is ortho to the C2-methyl group and meta to the C5-methyl group.

  • Attack at C4: This position is meta to both the C2 and C5-methyl groups.

  • Attack at C6: This position is ortho to the C5-methyl group and para to the C2-methyl group.

Considering these effects, the most likely position for electrophilic attack is the one that is most activated by the methyl groups and least deactivated by the pyridinium nitrogen. The positions ortho and para to the methyl groups are electronically enriched. Therefore, the most probable product of the electrophilic bromination of 2,5-dimethylpyridine is 3-bromo-2,5-dimethylpyridine . This is because the C3 position is activated by the ortho-methyl group at C2, and the formation of the sigma complex at this position is sterically less hindered compared to the C6 position, which is flanked by the C5-methyl group. The CAS number for this compound is 17117-19-0, confirming its existence as a known chemical compound.[4]

Experimental Considerations

General Experimental Protocol

The bromination of lutidines to yield nucleus-brominated products has been reported to occur in excellent yields when conducted in fuming sulfuric acid.[5][6]

Materials and Reagents:

  • 2,5-Dimethylpyridine (2,5-lutidine)

  • Bromine

  • Fuming sulfuric acid (oleum)

  • Ice

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • 2,5-Dimethylpyridine is carefully added to fuming sulfuric acid, typically at a low temperature to control the exothermic reaction.

  • Bromine is then added dropwise to the solution, maintaining a controlled temperature.

  • The reaction mixture is heated for a specific period to drive the reaction to completion.

  • After cooling, the reaction mixture is carefully poured onto ice.

  • The acidic solution is neutralized with a base, such as sodium hydroxide, until it is alkaline.

  • The product is extracted into an organic solvent.

  • The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by distillation or chromatography.

Quantitative Data

Quantitative data for the electrophilic bromination of 2,5-dimethylpyridine is not explicitly detailed in the provided search results. However, the bromination of isomeric methylpyridines and 2,6-dimethylpyridine in fuming sulfuric acid is reported to produce bromo derivatives substituted in the pyridine nucleus in "excellent yields".[5][6] For a similar reaction, the bromination of 2-methylpyridine to yield 3-bromo-2-methylpyridine, a yield of 12% is reported under specific conditions using aluminum chloride as a catalyst.[7] It is reasonable to expect a significantly higher yield for the reaction of 2,5-dimethylpyridine with bromine in oleum, given the activating nature of the additional methyl group.

Reactant Product Reported Yield Reaction Conditions Reference
Isomeric methylpyridines and 2,6-dimethylpyridineNucleus-brominated derivativesExcellentFuming sulfuric acid, moderate temperatures[5][6]
2-Methylpyridine3-Bromo-2-methylpyridine12%Aluminum (III) chloride, bromine, 100°C[7]

Visualizations

Reaction Mechanism

Caption: General mechanism of electrophilic bromination.

Experimental Workflow

Experimental_Workflow Start Start Reagents Mix 2,5-Dimethylpyridine and Fuming Sulfuric Acid Start->Reagents Bromination Add Bromine Dropwise and Heat Reagents->Bromination Quenching Pour onto Ice Bromination->Quenching Neutralization Neutralize with NaOH Quenching->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Remove Solvent Drying->Evaporation Purification Purify Product (Distillation/Chromatography) Evaporation->Purification End End Purification->End

Caption: A typical experimental workflow for the reaction.

Conclusion

The electrophilic bromination of 2,5-dimethylpyridine is a feasible and synthetically useful reaction, yielding primarily this compound. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, with the regioselectivity governed by the combined directing effects of the deactivating pyridinium nitrogen and the activating methyl groups. The use of strong activating conditions, such as bromine in fuming sulfuric acid, is necessary to overcome the inherent deactivation of the pyridine ring. This technical guide provides a foundational understanding of this important transformation for professionals in the fields of chemical research and drug development.

References

Quantum Mechanical Investigations of Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Pyridine and its derivatives are foundational heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Their distinct electronic properties, stemming from the nitrogen heteroatom within the aromatic ring, establish them as versatile scaffolds in the design of novel therapeutic agents.[1][2][3] Quantum mechanical (QM) methods have become essential tools for elucidating the structure-activity relationships (SAR) of these derivatives, enabling increasingly accurate predictions of their biological activities and physical properties.[1][4] This technical guide provides a comprehensive overview of the application of quantum mechanical investigations to pyridine derivatives, with a focus on methodologies, data interpretation, and practical applications in drug discovery and development.

Core Computational Methodologies

A variety of quantum mechanical methods are employed to investigate the properties of pyridine derivatives. The selection of a method is contingent on the desired accuracy and the associated computational expense.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most pervasively used QM method for studying pyridine derivatives, owing to its exceptional balance of accuracy and computational efficiency.[1][5][6][7][8] DFT calculations are instrumental in determining a wide array of properties, including molecular geometries, electronic structures, and spectroscopic characteristics.[1]

Key Applications of DFT in Pyridine Derivative Research:

  • Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

  • Electronic Property Calculation: Calculating properties like HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MEP).[1]

  • Spectroscopic Analysis: Predicting infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra to aid in experimental characterization.[8][9]

  • Reactivity Descriptors: Calculating global reactivity descriptors such as chemical hardness, softness, and electrophilicity to understand the molecule's reactivity.[9][10]

Ab Initio Methods

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived from first principles and do not depend on empirical parameters.[1] While they are more computationally demanding than DFT, they can yield highly accurate results, particularly for smaller molecular systems.[1]

Semi-Empirical Methods

Semi-empirical methods, including PM3, are computationally less intensive and are well-suited for large molecules and high-throughput screening applications.[1] However, their accuracy is generally lower when compared to DFT and ab initio methods.[1]

Experimental and Computational Protocols

Detailed and standardized protocols are crucial for reproducible and reliable quantum mechanical investigations.

Density Functional Theory (DFT) Calculation Protocol

A standard workflow for performing a DFT calculation on a pyridine derivative is outlined below.

Protocol Steps:

  • Structure Preparation: The three-dimensional structure of the pyridine derivative is constructed using molecular modeling software such as GaussView or Avogadro.[1]

  • Geometry Optimization: The initial structure undergoes optimization to identify its lowest energy conformation. This is commonly performed using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: A frequency calculation is executed at the same level of theory to confirm that the optimized structure represents a true minimum on the potential energy surface, indicated by the absence of imaginary frequencies.[1]

  • Property Calculation: Single-point energy calculations are then performed to determine various electronic properties, including HOMO-LUMO energies, dipole moment, and the molecular electrostatic potential (MEP).[1]

Computational Workflow for DFT Analysis

DFT_Workflow A 1. 3D Structure Generation (e.g., GaussView, Avogadro) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4. Single-Point Energy Calculation C->D E Calculated Properties: - HOMO/LUMO Energies - Dipole Moment - Molecular Electrostatic Potential (MEP) - Spectroscopic Data (IR, NMR) D->E

Caption: A typical workflow for DFT calculations on pyridine derivatives.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.

Software and Prerequisites:

  • AutoDock Tools (ADT) for file preparation.[11]

  • AutoDock Vina for performing the docking simulation.[11]

  • A PDB file of the target protein.[11]

  • The 3D structure of the pyridine derivative ligand.[11]

Protocol Steps:

  • Receptor Preparation:

    • Load the PDB file of the target protein into ADT.[11]

    • Remove water molecules and any co-crystallized ligands.[11]

    • Add polar hydrogens to the protein structure.[11]

    • Compute Gasteiger charges.[11]

    • Save the prepared receptor in PDBQT format.[11]

  • Ligand Preparation:

    • Open the ligand file in ADT.[11]

    • Detect the root and define the number of rotatable bonds.[11]

    • Save the prepared ligand in PDBQT format.[11]

  • Grid Box Generation:

    • Load the prepared receptor in ADT.[11]

    • Define the search space (grid box) by specifying its center and dimensions to encompass the active site.[11]

  • Docking Execution:

    • Create a configuration file specifying the paths to the receptor, ligand, and grid parameters.[11]

    • Run AutoDock Vina using the configuration file.[11]

  • Analysis of Results:

    • The output file will contain the predicted binding poses ranked by their binding affinity scores.[11]

    • Visualize the protein-ligand interactions to analyze hydrogen bonds, hydrophobic interactions, and other key binding features.[11]

Signaling Pathway for Molecular Docking Analysis

Molecular_Docking_Workflow cluster_prep Preparation Phase A Receptor Preparation (Add Hydrogens, Compute Charges) C Grid Box Definition (Define Active Site Search Space) A->C B Ligand Preparation (Define Rotatable Bonds) B->C D Docking Simulation (AutoDock Vina) C->D E Analysis of Binding Poses - Binding Affinity Scores - Interaction Analysis (H-bonds, etc.) D->E

Caption: Workflow for molecular docking studies of pyridine derivatives.

Quantitative Data from Quantum Mechanical Investigations

Quantum mechanical calculations provide a range of descriptors that are crucial for understanding the behavior of pyridine derivatives.[1]

Calculated Electronic Properties of Pyridine Derivatives

This table showcases key electronic properties of various pyridine derivatives calculated using DFT, which are often correlated with their reactivity and biological activity.

DerivativeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
PyridineB3LYP/6-31G(d,p)-6.89-0.456.442.22
2-aminopyridineB3LYP/6-31G(d,p)-5.98-0.115.872.06
3-aminopyridineB3LYP/6-31G(d,p)-5.87-0.245.633.11
4-aminopyridineB3LYP/6-31G(d,p)-5.76-0.025.743.89
2-chloropyridineB3LYP/6-31G(d,p)-7.12-0.896.233.65
3-chloropyridineB3LYP/6-31G(d,p)-7.18-0.916.272.13
4-chloropyridineB3LYP/6-31G(d,p)-7.09-0.826.270.58
NicotinamideWB97XD/6-31+G(d,p)-7.83-1.746.094.12
IsoniazidWB97XD/6-31+G(d,p)-6.95-1.525.433.76
PyridoxineWB97XD/6-31+G(d,p)-6.67-0.895.782.54

Data compiled from various computational studies for illustrative purposes.[12]

Molecular Docking Results of Pyridine Derivatives with Protein Targets

This table presents a summary of binding affinities and key interactions of pyridine derivatives with various protein targets, as determined by molecular docking studies.

Pyridine DerivativeTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Compound 7eEGFR1M17-8.5Met793, Leu718, Cys797
Compound 7gEGFR1M17-9.2Met793, Leu718, Lys745
Compound 5cAcetylcholinesterase1EVE-11.6Tyr334, Trp84, Glu198
4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiolCyclooxygenase-23PGH-9.1Arg120, Tyr355, Ser530
Pyrimidine derivative 8EGFR (Wild Type)1M17-7.8Met769, Asp831
Pyrimidine derivative 14EGFR (T790M Mutant)2JIV-8.2Met790, Asp855

Data extracted from multiple drug design and discovery studies.[5][6][7][13]

Application in Drug Discovery: QSAR Modeling

Quantum mechanical descriptors are pivotal in the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity.

Workflow for QSAR Model Development
  • Data Set Collection and Preparation:

    • Compile a dataset of pyridine derivatives with experimentally determined biological activities (e.g., IC50, Ki).[11]

    • Ensure data consistency from the experimental source.[11]

    • Generate 2D and 3D structures of the molecules and perform energy minimization.[11]

  • Calculation of Quantum Mechanical Descriptors:

    • Utilize DFT or other QM methods to calculate a variety of descriptors, including HOMO/LUMO energies, dipole moment, and Mulliken charges.[1]

  • Model Building and Validation:

    • Divide the dataset into training and test sets.

    • Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR model.

    • Validate the model's predictive power using the test set and statistical metrics like R², Q², and RMSE.

  • Interpretation and Application:

    • Interpret the QSAR model to understand which descriptors are most influential on biological activity.

    • Use the validated model to predict the activity of new, unsynthesized pyridine derivatives, guiding lead optimization.

Logical Flow for QSAR Model Development

QSAR_Workflow A 1. Data Collection (Pyridine Derivatives with Biological Activity) B 2. Structure Preparation (2D to 3D Conversion, Energy Minimization) A->B C 3. Calculation of QM Descriptors (DFT: HOMO, LUMO, Dipole Moment, etc.) B->C D 4. Model Building (Training Set, Statistical Methods - MLR, PLS) C->D E 5. Model Validation (Test Set, R², Q², RMSE) D->E F 6. Model Application (Predict Activity of New Compounds, Lead Optimization) E->F

Caption: A typical workflow for developing a QSAR model using quantum mechanical descriptors.[11]

Conclusion

Quantum mechanical investigations are indispensable in the modern drug discovery and development pipeline for pyridine derivatives. The strategic application of methods like DFT, combined with molecular docking and QSAR modeling, provides profound insights into the molecular properties that govern biological activity. This enables a more rational, structure-based approach to the design of novel and more effective therapeutic agents. As computational power continues to increase, the role of quantum mechanics in elucidating complex biological interactions and guiding the synthesis of next-generation pharmaceuticals is set to expand even further.

References

The Ascendant Therapeutic Potential of Brominated Pyridines: An In-depth Technical Guide to Initial Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a well-established cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] The strategic introduction of bromine atoms onto this versatile heterocyclic ring can significantly alter its physicochemical properties, thereby influencing its pharmacokinetic profile and biological efficacy. This technical guide provides a comprehensive overview of the initial biological activity screening of brominated pyridines, with a detailed focus on their anticancer, antimicrobial, and potential neurological activities.

Quantitative Biological Activity Data

The initial screening of brominated pyridine derivatives has revealed promising activity across different therapeutic areas. The following tables summarize the key quantitative data from in vitro studies.

Anticancer Activity

Brominated pyridines have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[1][2] The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth.

Table 1: IC50 Values of Selected Brominated Pyridines Against Various Cancer Cell Lines [1]

CompoundCancer Cell LineIC50 (µM)Reference
1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide)A549 (Lung Carcinoma)11.25 ± 0.01 (72h)[1]
Dimeric Pyridinium Bromide 2MDA-MB-231 (Breast Cancer)28.35 ± 0.03 (72h)[1]
Pyridine-bridged Combretastatin Analogue 4hVarious human cancer cell linesComparable to Combretastatin-A4[1]
Pyridine-bridged Combretastatin Analogue 4sVarious human cancer cell linesComparable to Combretastatin-A4[1]
Pyridine-bridged Combretastatin Analogue 4tVarious human cancer cell linesComparable to Combretastatin-A4[1]
Bromo-substituted imidazo[4,5-b]pyridine 14Glioblastoma8.0[3]
Bromo-substituted imidazo[4,5-b]pyridine 14Non-Hodgkin lymphoma8.4[3]
Bromo-substituted imidazo[4,5-b]pyridine 14Pancreatic adenocarcinoma9.4[3]
Bromo-substituted imidazo[4,5-b]pyridine 14Acute myeloid leukemia9.5[3]
Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Brominated pyridines have shown significant activity against a spectrum of pathogenic bacteria and fungi.[1][4] The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial potency.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Brominated Pyridines Against Various Microorganisms [1]

CompoundMicroorganismMIC (µg/mL)Reference
Pyridine Derivative AEscherichia coli12.5[1]
Pyridine Derivative BStaphylococcus aureus6.25[1]
Pyridine Derivative CCandida albicans25[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following are protocols for key experiments used in the biological screening of brominated pyridines.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the brominated pyridine compounds. A vehicle control is also included.

  • Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours.[1]

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.[1]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth, such as Mueller-Hinton broth.[1]

  • Serial Dilution: The brominated pyridine compound is serially diluted in the broth within a 96-well microtiter plate.[1]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[1]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Visualizing Key Concepts and Processes

To better understand the complex interactions and processes involved in the study of brominated pyridines, the following diagrams illustrate key concepts.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials (Brominated Pyridine Precursors) synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification compounds Test Compounds purification->compounds anticancer Anticancer Assays (e.g., MTT) compounds->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) compounds->antimicrobial neurological Neurological Activity Assays (In vitro/In vivo models) compounds->neurological data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis neurological->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

A typical experimental workflow for the synthesis and biological evaluation of brominated pyridines.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization BrominatedPyridine Brominated Pyridine Derivative BrominatedPyridine->VEGFR2 Inhibits Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Proliferation Cell Proliferation, Migration, Angiogenesis Signaling->Proliferation

Inhibition of the VEGFR-2 signaling pathway by certain pyridine derivatives.

sar_diagram PyridineCore Pyridine Core BromineSub Bromine Substitution (Position & Number) PyridineCore->BromineSub OtherSub Other Substituents (e.g., Alkyl, Aryl) PyridineCore->OtherSub BiologicalActivity Biological Activity (Anticancer, Antimicrobial) BromineSub->BiologicalActivity Influences OtherSub->BiologicalActivity Modulates

Key structural features influencing the biological activity of brominated pyridines.

Potential Neurological Effects

While the primary focus of initial screenings has been on anticancer and antimicrobial activities, the potential neurological effects of brominated pyridines warrant consideration. The broader classes of brominated compounds and pyridine derivatives have been shown to interact with the nervous system.[1] For instance, analogues of the antidepressant zimelidine, a brominated pyridine derivative, have been evaluated for their effects on neuronal monoamine uptake.[1] Furthermore, the neurotoxin MPTP is enzymatically converted to a neuroactive pyridine metabolite that induces parkinsonism-like symptoms, highlighting the potential for pyridine structures to interact with neuronal pathways.[1] These findings suggest that brominated pyridines could exhibit a range of neurological activities, from therapeutic to toxic, depending on their specific chemical structures. Further investigation into this area is highly encouraged.

Conclusion

Brominated pyridines represent a promising and fertile ground for the discovery of novel therapeutic agents.[1] The existing data clearly indicate their potential as both anticancer and antimicrobial agents.[1] The continued exploration of structure-activity relationships, in conjunction with mechanistic studies, will be instrumental in unlocking the full therapeutic potential of this versatile class of molecules. This guide serves as a foundational resource for researchers poised to contribute to this exciting and rapidly evolving field of drug discovery.

References

3-Bromo-2,5-dimethylpyridine structural formula and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, chemical identifiers, and physicochemical properties of 3-Bromo-2,5-dimethylpyridine. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors that utilize pyridine derivatives.

Core Compound Data

This compound, also known by its synonym 3-Bromo-2,5-lutidine, is a halogenated pyridine derivative. Its chemical structure, featuring a pyridine ring with a bromine atom at the 3-position and methyl groups at the 2- and 5-positions, makes it a useful intermediate in organic synthesis.

Structural Formula and Identifiers

The structural formula and key identifiers for this compound are summarized in the tables below for easy reference.

IdentifierValue
IUPAC Name This compound
Synonyms 3-Bromo-2,5-lutidine
CAS Number 17117-19-0[1][2]
Molecular Formula C7H8BrN[1][2]
Molecular Weight 186.05 g/mol [1]
InChI InChI=1S/C7H8BrN/c1-5-3-7(8)6(2)9-4-5/h3-4H,1-2H3[2][3]
SMILES CC1=CC(Br)=C(C)N=C1
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValue
Physical State Liquid[3]
Density 1.4 ± 0.1 g/cm³[1]
Boiling Point 206.5 ± 35.0 °C at 760 mmHg[1][2]
Flash Point 78.7 ± 25.9 °C[1][2]
Refractive Index 1.547[2]
Vapor Pressure 0.3 ± 0.4 mmHg at 25°C[1]

Visualization of the Core Structure

The following diagram illustrates the chemical structure of this compound.

Structural formula of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the direct bromination of 2,5-dimethylpyridine (2,5-lutidine).

Reaction Scheme:

Synthesis of this compound.

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 2,5-dimethylpyridine in a suitable inert solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), is added to the reaction mixture.

  • Bromination: A solution of bromine in the same solvent is added dropwise to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is monitored for color change and completion using thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the addition of an aqueous solution of a reducing agent, such as sodium thiosulfate, to consume any unreacted bromine. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts and coupling patterns would confirm the substitution pattern on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, further confirming its structure.

Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands for the C-H stretching of the aromatic ring and methyl groups, as well as C=C and C=N stretching vibrations of the pyridine ring. The C-Br stretching frequency would also be observable.

Biological Activity and Applications

As of the latest available information, there are no specific studies detailing the biological activity or signaling pathways associated with this compound. However, pyridine derivatives are a well-established class of compounds in medicinal chemistry, with a wide range of biological activities. Halogenated pyridines, in particular, serve as versatile intermediates in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom in this compound can be readily displaced or used in cross-coupling reactions to introduce various functional groups, making it a valuable building block in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, storage, and disposal. General precautions include working in a well-ventilated area, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.

References

Methodological & Application

Application Notes and Protocols for 3-Bromo-2,5-dimethylpyridine in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,5-dimethylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure allows for the strategic introduction of aryl and heteroaryl moieties at the 3-position of the pyridine ring through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a robust and widely utilized method for the formation of carbon-carbon bonds, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.

These application notes provide a comprehensive guide to employing this compound in Suzuki-Miyaura coupling reactions, offering detailed protocols and a summary of expected outcomes based on established methodologies for similar substrates.

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled based on typical outcomes for Suzuki-Miyaura reactions involving substituted bromopyridines.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O (4:1)901680-90
33-Tolylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF1101082-92
42-Thiopheneboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1001475-85
54-Acetylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃1,4-Dioxane/H₂O (4:1)901870-80

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water (if using a biphasic system)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Solvent Addition: Add the anhydrous solvent via syringe. If using a biphasic system, add the degassed water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Microwave irradiation can significantly reduce reaction times.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Solvent Addition: Add the appropriate solvent.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling to room temperature, work-up and purify the product as described in the conventional heating protocol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Arylboronic Acid) + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic Acid - Catalyst & Ligand - Base - Solvent Start->Setup Degas Degas Mixture (N₂ or Ar purge) Setup->Degas Heat Heat to 80-120 °C Degas->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Product Characterize->End

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Logical Relationship in Drug Development

Drug_Development BuildingBlock This compound Suzuki Suzuki-Miyaura Coupling BuildingBlock->Suzuki Library Library of 3-Aryl-2,5-dimethylpyridines Suzuki->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of Suzuki-Miyaura coupling in a drug discovery pipeline.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-2,5-dimethylpyridine as a key building block. The versatility of this substrate allows for the synthesis of a wide array of substituted 2,5-dimethylpyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1(4-(Trifluoromethoxy)phenyl)boronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001697
2Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285-95 (Est.)
3(4-Methoxyphenyl)boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001690-98 (Est.)

Note: Entries 2 and 3 are adapted from protocols for structurally similar bromopyridines and represent estimated yields.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on the successful coupling of this compound with (4-(trifluoromethoxy)phenyl)boronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • (4-(Trifluoromethoxy)phenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed Deionized Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, (4-(trifluoromethoxy)phenyl)boronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-Br pd0->pdiil Oxidative Addition pdiil_b [Ar-Pd(II)L₂(OR')]⁻ pdiil->pdiil_b Ligand Exchange pdiil_trans Ar-Pd(II)L₂-Ar' pdiil_b->pdiil_trans Transmetalation pdiil_trans->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pdiil_trans->product arbr Ar-Br (this compound) arbr->pdiil ar_b Ar'-B(OR)₂ ar_b->pdiil_b base Base (e.g., K₂CO₃) base->pdiil_b

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2.5)Xantphos (5)NaOt-Bu (1.4)Toluene1001895
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1102080-90 (Est.)
3n-HexylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF801685-95 (Est.)

Note: Entries 2 and 3 are adapted from protocols for structurally similar bromopyridines and represent estimated yields.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on the successful amination of this compound with morpholine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

  • Xantphos (0.05 mmol, 5 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add this compound and toluene.

  • Add morpholine via syringe.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath at 100 °C for 18 hours with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography to obtain the desired arylamine.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_1 Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-Br pd0->pdiil Oxidative Addition pdiil_amine [Ar-Pd(II)L(Amine)]⁺Br⁻ pdiil->pdiil_amine Amine Coordination pdiil_amido Ar-Pd(II)L-Amido pdiil_amine->pdiil_amido Deprotonation pdiil_amido->pd0 Reductive Elimination product Ar-NR₂ (Coupled Product) pdiil_amido->product arbr Ar-Br (this compound) arbr->pdiil amine R₂NH (Amine) amine->pdiil_amine base Base (e.g., NaOt-Bu) base->pdiil_amido

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is widely used for the synthesis of substituted alkynes and conjugated enynes.

Data Presentation: Sonogashira Coupling Conditions (Representative)
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF65880-90 (Est.)
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (2.5)DMF801075-85 (Est.)
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (3)Piperidine (3)Toluene901285-95 (Est.)

Note: The conditions and yields are adapted from general protocols for bromopyridines and are representative.

Experimental Protocol: Sonogashira Coupling (Adapted)

This protocol is a general procedure adapted for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.

  • Heat the reaction mixture to 65 °C and stir for 8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-Br pd0->pdiil Oxidative Addition pd_alkyne Ar-Pd(II)L₂-C≡CR pdiil->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR (Coupled Product) pd_alkyne->product cu_halide Cu(I)Br cu_alkyne Cu(I)-C≡CR cu_halide->cu_alkyne Deprotonation cu_alkyne->pdiil cu_alkyne->cu_halide arbr Ar-Br (this compound) arbr->pdiil alkyne H-C≡CR (Terminal Alkyne) alkyne->cu_alkyne base Base (e.g., Et₃N) base->cu_alkyne

Caption: Catalytic cycles for the Sonogashira coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a valuable tool for the formation of carbon-carbon bonds, particularly for vinylation of aryl halides.

Data Presentation: Heck Reaction Conditions (Representative)
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1002475-85 (Est.)
2n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile801880-90 (Est.)
31-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)NaOAc (2.5)DMA1202070-80 (Est.)

Note: The conditions and yields are adapted from general protocols for bromopyridines and are representative.

Experimental Protocol: Heck Reaction (Adapted)

This is a general procedure for the Heck reaction adapted for this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add the DMF, the alkene, and the triethylamine via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C with stirring for 24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Experimental Workflow: Cross-Coupling Reactions

Experimental_Workflow start Start: Oven-dried Schlenk Flask/Tube reagents Add Reactants: This compound, Coupling Partner, Base start->reagents catalyst Add Catalyst System: Pd Source & Ligand reagents->catalyst inert Evacuate & Backfill with Inert Gas (3x) catalyst->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat to Desired Temp with Stirring solvent->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Cool & Perform Aqueous Workup monitor->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Stille Coupling

The Stille coupling reaction joins an organostannane with an organic halide. Organotin reagents are stable to air and moisture, and the reaction tolerates a wide variety of functional groups. However, the toxicity of tin compounds is a significant drawback.

Data Presentation: Stille Coupling Conditions (Representative)
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)Additive (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (4)--Toluene1101670-85 (Est.)
2Tributyl(vinyl)stannanePd₂(dba)₃ (2)PPh₃ (8)-THF701275-90 (Est.)
3(Thiophen-2-yl)trimethylstannanePdCl₂(PPh₃)₂ (3)-CuI (1.0)NMP1001865-80 (Est.)

Note: The conditions and yields are adapted from general protocols for bromopyridines and are representative.

Experimental Protocol: Stille Coupling (Adapted)

This protocol is a general procedure for the Stille coupling, adapted for this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organostannane (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 mmol, 4 mol%)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Add anhydrous toluene, followed by the organostannane reagent via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and dilute with diethyl ether.

  • To remove tin byproducts, wash the solution with an aqueous solution of potassium fluoride (KF).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide. Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions. However, they are sensitive to air and moisture.

Data Presentation: Negishi Coupling Conditions (Representative)
EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)-THF651270-85 (Est.)
2Ethylzinc bromidePd(OAc)₂ (2)SPhos (4)Dioxane801065-80 (Est.)
3(Thiophen-2-yl)zinc chloridePd₂(dba)₃ (2)XPhos (4)THF651675-90 (Est.)

Note: The conditions and yields are adapted from general protocols for bromopyridines and are representative.

Experimental Protocol: Negishi Coupling (Adapted)

This protocol describes a general procedure for the Negishi coupling, adapted for this compound. The organozinc reagent is typically prepared in situ or used as a pre-formed solution.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organozinc reagent (e.g., Phenylzinc chloride, 0.5 M in THF, 2.4 mL, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ and this compound.

  • Add anhydrous THF via syringe.

  • Slowly add the solution of the organozinc reagent to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 65-70 °C) and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting product by column chromatography.

Application Notes: 3-Bromo-2,5-dimethylpyridine as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,5-dimethylpyridine, also known as 3-bromo-2,5-lutidine, is a substituted pyridine derivative that has emerged as a valuable and versatile building block in the synthesis of complex pharmaceutical compounds. Its unique structural features, including a reactive bromine atom at the 3-position and two methyl groups that can influence steric and electronic properties, make it an attractive starting material for the construction of diverse molecular scaffolds. This intermediate is particularly amenable to modern palladium-catalyzed cross-coupling reactions, which are fundamental in medicinal chemistry for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The pyridine moiety is a privileged structure in drug discovery, appearing in a wide range of approved therapeutic agents. The strategic introduction of substituents on the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound serves as a key precursor for introducing the 2,5-dimethyl-3-pyridyl motif into target molecules, a substructure found in various biologically active compounds, including kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the facile and efficient construction of complex molecules that are often difficult to synthesize using traditional methods.

1. Suzuki-Miyaura Cross-Coupling: This reaction is a powerful tool for the formation of C-C bonds, allowing for the coupling of this compound with a wide variety of aryl and heteroaryl boronic acids or their esters. This versatility enables the synthesis of a diverse library of 3-aryl-2,5-dimethylpyridine derivatives, which are key intermediates in the development of various therapeutic agents, particularly in oncology.

2. Buchwald-Hartwig Amination: The formation of C-N bonds is another critical transformation in drug development. The Buchwald-Hartwig amination allows for the coupling of this compound with a broad range of primary and secondary amines. This reaction is instrumental in the synthesis of N-aryl and N-heteroaryl derivatives, which are common structural motifs in many biologically active compounds.

Data Presentation: Comparative Overview of Reaction Conditions

The successful implementation of cross-coupling reactions with this compound is highly dependent on the careful selection of reaction parameters. The following tables provide a summary of typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions based on protocols for structurally similar bromopyridines, which can serve as a starting point for optimization.

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Bromopyridines

ParameterConditionNotes
Aryl Halide This compound---
Boronic Acid/Ester Arylboronic acid or pinacol ester (1.1-1.5 equiv.)A slight excess of the boronic acid is typically used.
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%)Catalyst choice can influence reaction efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv.)The choice of base is crucial and often substrate-dependent.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common.
Temperature 80-110 °CReaction temperature is optimized for each substrate pair.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS for completion.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines

ParameterConditionNotes
Aryl Halide This compound---
Amine Primary or secondary amine (1.1-1.5 equiv.)A slight excess of the amine is generally used.
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) with a ligand, or a precatalystCatalyst and ligand selection are critical for success.
Ligand XPhos, RuPhos, BINAP, Xantphos (2-5 mol%)Bulky electron-rich phosphine ligands are often effective.
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equiv.)A strong, non-nucleophilic base is required.
Solvent Toluene, 1,4-Dioxane, THF (anhydrous)Anhydrous conditions are essential for this reaction.
Temperature 80-120 °CHigher temperatures are often needed for less reactive amines.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS for completion.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • K₂CO₃ (2.0 equiv.)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-2,5-dimethylpyridine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (0.02 equiv.)

  • XPhos (0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv.)

  • Anhydrous toluene

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Add this compound and the amine to the tube.

  • Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture vigorously and heat to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-2,5-dimethylpyridin-3-amine.

Mandatory Visualizations

To aid in the conceptual understanding of the synthetic applications and underlying chemical principles, the following diagrams are provided.

Suzuki_Miyaura_Coupling_Workflow reagents Combine this compound, Arylboronic Acid, Catalyst, and Base inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (e.g., 90-100 °C) solvent->reaction workup Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product 3-Aryl-2,5-dimethylpyridine purification->product

A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination_Cycle cluster_steps pd0 Pd(0)L₂ pd2_complex (R-Aryl)Pd(II)(Br)L₂ pd0->pd2_complex R-Aryl-Br oxidative_addition Oxidative Addition amine_coordination Amine Coordination pd2_amido [(R-Aryl)Pd(II)(NHR')L₂]⁺Br⁻ pd2_complex->pd2_amido R'-NH₂ deprotonation Deprotonation (Base) pd2_amido_neutral (R-Aryl)Pd(II)(NR')L₂ pd2_amido->pd2_amido_neutral reductive_elimination Reductive Elimination pd2_amido_neutral->pd0 product R-Aryl-NR' pd2_amido_neutral->product

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutically relevant compounds. Its ability to readily undergo key cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides medicinal chemists with a powerful tool for the construction of diverse molecular scaffolds. The protocols and data presented herein offer a foundation for the successful application of this intermediate in drug discovery and development programs, facilitating the synthesis of novel therapeutic agents. As with any chemical synthesis, the provided protocols may require optimization to achieve the desired outcome for specific substrates and scales.

Application Notes and Protocols for Sonogashira Coupling of Substituted Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of substituted bromopyridines with terminal alkynes. The Sonogashira reaction is a robust and versatile cross-coupling methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3]

The protocols and data presented herein are intended to serve as a comprehensive guide for optimizing reaction conditions and troubleshooting common issues encountered during the Sonogashira coupling of various substituted bromopyridines.

Overview of the Sonogashira Coupling Reaction

The Sonogashira coupling typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[1][2] The reaction is generally carried out in the presence of a base and an organic solvent. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and is highly dependent on the nature of the substituted bromopyridine and the terminal alkyne.

Key Components of the Reaction:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Common precursors include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd(CF₃COO)₂.[1][4][5]

  • Copper(I) Co-catalyst: Typically CuI, which facilitates the formation of a copper acetylide intermediate.[1][4]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.[4][6]

  • Base: An amine base, such as triethylamine (Et₃N), is frequently used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[4][7] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective.[5]

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are commonly employed.[4][8]

Tabulated Reaction Conditions and Yields

The following tables summarize various reported conditions and corresponding yields for the Sonogashira coupling of different substituted bromopyridines. This data can be used as a starting point for reaction optimization.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [4][9][10][11]

Bromopyridine Substrate (1.0 equiv)Terminal Alkyne (1.2 equiv)Palladium Catalyst (mol%)Ligand (mol%)Copper Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
2-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385
2-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100394
2-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100388
2-Amino-3-bromo-5-(trifluoromethyl)pyridine1-HeptynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100378

Table 2: Sonogashira Coupling of Other Substituted Bromopyridines

Bromopyridine Substrate (1.0 equiv)Terminal Alkyne (1.0-1.2 equiv)Palladium Catalyst (mol%)Ligand (mol%)Copper Co-catalyst (mol%)BaseSolventTemperatureTime (h)Yield (%)
3-Bromopyridine-d4Terminal AlkynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100 °C3Not specified
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)-CuI (30)Et₃NTHFRoom Temp1693
6-Bromo-3-fluoro-2-cyanopyridine3,3-Dimethyl-1-butynePd(PPh₃)₄ (15)-CuI (30)Et₃NTHFRoom Temp1685

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of substituted bromopyridines. Adaptation of these protocols may be necessary for specific substrates.

Protocol 1: General Procedure for the Sonogashira Coupling of 2-Amino-3-bromopyridines[5][11]

Materials:

  • Substituted 2-amino-3-bromopyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(CF₃COO)₂)

  • Ligand (e.g., PPh₃)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (5 mol%).

  • Add the anhydrous solvent (e.g., DMF) and stir the mixture for 30 minutes at room temperature.

  • Add the substituted 2-amino-3-bromopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) to the reaction mixture.

  • Add the base (e.g., Et₃N).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 3 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynylpyridine.

Protocol 2: Room Temperature Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine[13]

Materials:

  • 6-Bromo-3-fluoro-2-cyanopyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in a mixture of THF and Et₃N, add the palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%) and CuI (30 mol%).

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne (1.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.

Visualizations

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira coupling reaction.[6]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex R-Pd(II)-X      |     L2 Pd(0)L2->Pd(II) Complex Oxidative Addition (R-X) Pd(II)-Alkyne R-Pd(II)-C≡CR'      |     L2 Pd(II) Complex->Pd(II)-Alkyne Transmetalation (Cu-C≡CR') Pd(II)-Alkyne->Pd(0)L2 Reductive Elimination Product R-C≡CR' Cu(I)X Cu(I)X Cu-Alkyne Cu-C≡CR' Cu(I)X->Cu-Alkyne H-C≡CR' Base Cu-Alkyne->Cu(I)X to Pd cycle

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

This diagram outlines the general experimental workflow for performing a Sonogashira coupling reaction.

Sonogashira_Workflow start Start setup Reaction Setup (Flask, Reagents, Inert Atmosphere) start->setup addition Solvent & Reagent Addition (Solvent, Base, Alkyne) setup->addition reaction Reaction (Stirring/Heating) addition->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Yield Inactive catalystEnsure the palladium precursor is properly handled and stored. Consider using a freshly opened bottle or a different batch.
Poor choice of base or solventThe selection of base and solvent can be critical.[8] If Et₃N in DMF is not effective, consider screening other bases like K₂CO₃, Cs₂CO₃, or other solvents like THF, dioxane, or DMSO.[4][5]
Steric hindranceHighly substituted bromopyridines or bulky alkynes may require more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system.
Homocoupling of the alkyne (Glaser coupling)This side reaction is often promoted by the copper catalyst. Running the reaction under strictly anaerobic conditions can minimize this. Copper-free Sonogashira conditions can also be explored.
Decomposition of Starting Material Reaction temperature is too highLower the reaction temperature and monitor the reaction closely. Some substituted pyridines may be unstable at elevated temperatures.
Incompatible functional groupsCertain functional groups on the substrates may not be stable to the reaction conditions. Protection of sensitive groups may be necessary.

References

Application of 3-Bromo-2,5-dimethylpyridine in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,5-dimethylpyridine is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. In the field of agrochemical development, pyridine-based compounds are of significant interest due to their prevalence in a wide array of successful fungicides, herbicides, and insecticides. The unique electronic and structural properties of the pyridine ring, coupled with the reactivity of the bromine substituent, make this compound a valuable building block for the creation of novel and effective crop protection agents.

The bromine atom at the 3-position of the pyridine ring is particularly amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the strategic introduction of diverse aryl and heteroaryl moieties, a common and effective approach in the design of modern agrochemicals. The methyl groups at the 2- and 5-positions can influence the molecule's steric and electronic properties, which in turn can modulate its biological activity and selectivity.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potential fungicidal agent, based on the established activity of related pyridinyl-pyrazole carboxamides.

Application in Fungicide Synthesis: Pyridinyl-Pyrazole Carboxamides

Pyridinyl-pyrazole carboxamides represent a class of fungicides known to be effective against a range of plant pathogens. The synthesis of these compounds often involves the coupling of a substituted pyridine with a pyrazole carboxylic acid. This compound can be utilized as the pyridine precursor in a Suzuki-Miyaura cross-coupling reaction to generate a key intermediate, which is then further elaborated to the final active ingredient.

Quantitative Data Summary

While specific bioactivity data for fungicides derived directly from this compound is not extensively available in public literature, the following table presents representative data for analogous pyridinyl-pyrazole carboxamides to illustrate the potential efficacy of this class of compounds. The data is based on in-vitro antifungal screening against common plant pathogens.

Compound ClassTarget PathogenBioactivity (EC50 in µg/mL)Reference CompoundReference EC50 (µg/mL)
Pyridinyl-Pyrazole CarboxamidesGibberella zeae10 - 50Boscalid>100
Pyridinyl-Pyrazole CarboxamidesFusarium oxysporum50 - 100Boscalid>100
Pyridinyl-Pyrazole CarboxamidesCytospora mandshurica>100Boscalid>100

Note: The data presented is illustrative for the compound class and not specific to derivatives of this compound.

Experimental Protocols

Protocol 1: Synthesis of a Pyridinyl-Pyrazole Intermediate via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a key intermediate by coupling this compound with a pyrazole boronic acid ester.

Materials:

  • This compound

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask.

  • De-gas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

  • To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to 90-100 °C and stir under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridinyl-pyrazole intermediate.

Protocol 2: In-vitro Antifungal Bioassay

This protocol outlines a general method for screening the synthesized compounds for antifungal activity against various plant pathogens.

Materials:

  • Synthesized test compounds

  • Potato Dextrose Agar (PDA) medium

  • Selected fungal strains (e.g., Gibberella zeae, Fusarium oxysporum)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Allow the PDA to cool to approximately 50-60 °C.

  • Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.

  • Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Ensure the final DMSO concentration in the medium does not exceed 1% (v/v). A control plate containing only DMSO should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Seal the plates with parafilm and incubate at 25-28 °C in the dark.

  • Measure the colony diameter of the fungal growth after a specified period (e.g., 3-7 days), or until the fungus in the control plate has reached the edge of the dish.

  • Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average colony diameter of the control and T is the average colony diameter of the treated plate.

  • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration.

Visualizations

Synthesis_Workflow This compound This compound Suzuki_Coupling Suzuki-Miyaura Coupling This compound->Suzuki_Coupling Pyrazole_Boronic_Ester Pyrazole Boronic Acid Ester Pyrazole_Boronic_Ester->Suzuki_Coupling Intermediate Pyridinyl-Pyrazole Intermediate Suzuki_Coupling->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Carboxylic_Acid Pyridinyl-Pyrazole Carboxylic Acid Hydrolysis->Carboxylic_Acid Amide_Formation Amide Formation Carboxylic_Acid->Amide_Formation Final_Product Final Fungicidal Product Amide_Formation->Final_Product

Caption: Synthetic workflow for a fungicidal product.

Agrochemical_Development_Pipeline Start Start: This compound Synthesis Synthesis of Analogues Start->Synthesis Screening In-vitro Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_vivo In-vivo Testing Lead_Opt->In_vivo Candidate Candidate Selection In_vivo->Candidate

Caption: Agrochemical development pipeline.

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 3-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 3-Bromo-2,5-dimethylpyridine as a key starting material. The biaryl structural motif is of significant interest in medicinal chemistry and materials science, and the methodologies described herein offer a robust pathway to a variety of substituted biarylpyridines. The primary focus of this document is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, for which specific examples and quantitative data have been compiled.

Introduction

Biaryl compounds are a class of molecules that are prevalent in many pharmaceuticals, agrochemicals, and advanced materials. The carbon-carbon bond connecting the two aryl rings is typically formed using transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions are cornerstones of modern organic synthesis for C-C and C-N bond formation.

This compound is a versatile building block for the synthesis of biaryl compounds, particularly those incorporating a dimethylpyridine moiety. The bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

This document outlines a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The reaction proceeds with high efficiency under palladium catalysis to yield the corresponding 3-aryl-2,5-dimethylpyridine derivatives.

Key Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. It involves the reaction of an organoboron compound (typically a boronic acid or boronate ester) with a halide or triflate in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

A general scheme for the Suzuki-Miyaura coupling of this compound is presented below:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3_Bromo_2_5_dimethylpyridine This compound Biaryl_Product 3-Aryl-2,5-dimethylpyridine 3_Bromo_2_5_dimethylpyridine->Biaryl_Product + Arylboronic_Acid Arylboronic Acid (R-B(OH)2) Arylboronic_Acid->Biaryl_Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Biaryl_Product Base Base (e.g., K2CO3) Base->Biaryl_Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Biaryl_Product Byproducts Byproducts

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for the synthesis of 3-aryl-2,5-dimethylpyridines from this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-2,5-dimethylpyridine.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, K2CO3 B Establish Inert Atmosphere (N2 or Ar) A->B C Add Pd(dppf)Cl2 Catalyst B->C D Add Degassed Solvent (Dioxane/Water) C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool and Quench with Water F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Synthesis of 3-Aryl-2,5-dimethylpyridines

The following table summarizes the synthesis of various biaryl compounds from this compound via the Suzuki-Miyaura cross-coupling reaction.

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acid2,5-Dimethyl-3-(4-methoxyphenyl)pyridinePd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O801685
23-Fluorophenylboronic acid3-(3-Fluorophenyl)-2,5-dimethylpyridinePd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O801278
34-(Trifluoromethyl)phenylboronic acid2,5-Dimethyl-3-(4-(trifluoromethyl)phenyl)pyridinePd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O901872
4Pyridin-3-ylboronic acid2,5-Dimethyl-3-(pyridin-3-yl)pyridinePd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O1002465
52-Naphthylboronic acid2,5-Dimethyl-3-(naphthalen-2-yl)pyridinePd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O901681

Note: The data presented in this table is representative and compiled from literature precedents. Actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

Applications in Drug Development

Biarylpyridine scaffolds are of significant interest in drug discovery due to their presence in a wide range of biologically active molecules. They can serve as key pharmacophores that interact with various biological targets. For instance, substituted biaryl compounds are known to act as inhibitors of kinases, which are crucial targets in oncology. The deregulation of kinase signaling pathways is implicated in numerous diseases. The biarylpyridines synthesized via the described protocols could serve as precursors for the development of novel therapeutic agents.

Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Therapeutic Intervention A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C D Cell Proliferation, Survival, etc. C->D E Biarylpyridine Inhibitor (Synthesized Product) E->B Inhibits

Caption: Inhibition of a kinase signaling pathway by a biarylpyridine.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of a diverse range of biaryl compounds from this compound. The detailed protocol and representative data presented in these application notes serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The straightforward nature of this methodology, combined with the commercial availability of a wide array of boronic acids, makes it a powerful tool for the rapid generation of novel biarylpyridine libraries for drug discovery and other applications.

Application Notes and Protocols for Buchwald-Hartwig Amination Reactions with 3-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity. The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-2,5-dimethylpyridine, a valuable building block in the synthesis of various biologically active compounds. The steric hindrance and electronic properties of this substrate necessitate careful optimization of reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:[1][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4][5]

  • Reductive Elimination: The desired N-substituted 2,5-dimethylpyridin-3-amine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1][5]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope.[1]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of substituted bromopyridines with various amines, which can serve as a starting point for the optimization of reactions with this compound.

Aryl HalideAminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] (2.0)(±)-BINAP (4.0)NaOBuᵗ (2.8)Toluene8060[6]
3-Bromopyridine-D4General Primary/Secondary AminePd₂(dba)₃ (1-2)RuPhos (2-4)NaOBuᵗ (1.5-2.5)Toluene80-110Not specified[7]
2-Amino-5-bromo-4-methylpyridine3,5-Dimethyl anilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane100High[1]
6-bromoflavone4-methoxyanilinePd₂(dba)₃ (10)XantPhos (5)Cs₂CO₃ (3.0)Toluene11077[8]

Experimental Protocols

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[1][6]

  • Anhydrous solvents and reagents are essential for optimal results.[1][7]

  • The choice of ligand is critical and often depends on the nature of the amine. For sterically hindered substrates like this compound, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective.[1][2] For some applications, bidentate phosphine ligands like BINAP or XantPhos may be suitable.[3][5]

General Protocol for the Buchwald-Hartwig Amination of this compound:

Reagents and Equipment:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a palladium precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

  • Base (e.g., NaOBuᵗ, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stir bar and stirrer/hotplate

  • Standard glassware for workup and purification

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Addition of Reactants: Add this compound to the Schlenk tube, followed by the amine.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Inerting the System: Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.[7]

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[7]

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[7]

    • Wash the organic layer sequentially with water and then with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2,5-dimethylpyridin-3-amine.[7]

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex [(L)2Pd(Ar)(Br)] Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination R2NH Pd(II)_Amine_Complex [(L)2Pd(Ar)(Br)(R2NH)] Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation (Base) Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex [(L)2Pd(Ar)(NR2)] Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents 1. Add Pd catalyst, ligand, base, This compound, and amine to a Schlenk tube. Inert_Atmosphere 2. Evacuate and backfill with inert gas (3x). Add_Reagents->Inert_Atmosphere Add_Solvent 3. Add anhydrous solvent. Inert_Atmosphere->Add_Solvent Heat_Stir 4. Heat and stir the mixture. Add_Solvent->Heat_Stir Monitor 5. Monitor reaction progress. Heat_Stir->Monitor Cool_Quench 6. Cool to room temperature and quench the reaction. Monitor->Cool_Quench Extract 7. Extract with organic solvent, wash, and dry. Cool_Quench->Extract Concentrate 8. Concentrate under reduced pressure. Extract->Concentrate Purify 9. Purify by column chromatography. Concentrate->Purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Heck reaction involving 3-bromo-2-methylpyridine derivatives. This versatile reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of a wide array of substituted alkenes, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Mizoroki-Heck reaction is a powerful tool for the coupling of unsaturated halides with alkenes in the presence of a palladium catalyst and a base.[1] For derivatives of 3-bromo-2-methylpyridine, this reaction facilitates the introduction of various vinyl groups at the 3-position, leading to the formation of 2-methyl-3-vinylpyridine derivatives. These products serve as key building blocks for the synthesis of more complex molecules with potential biological activity.

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by olefin insertion into the newly formed Pd-C bond. Subsequent β-hydride elimination releases the final product and regenerates the active Pd(0) species.[1]

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Olefin Coordination Olefin Coordination Ar-Pd(II)-X(L2)->Olefin Coordination Ar-Pd(II)-X(L2)(Olefin) Ar-Pd(II)-X(L2)(Olefin) Olefin Coordination->Ar-Pd(II)-X(L2)(Olefin) Olefin Migratory Insertion Migratory Insertion Ar-Pd(II)-X(L2)(Olefin)->Migratory Insertion R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Migratory Insertion->R-CH2-CH(Ar)-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->Beta-Hydride Elimination H-Pd(II)-X(L2)(Alkene) H-Pd(II)-X(L2)(Alkene) Beta-Hydride Elimination->H-Pd(II)-X(L2)(Alkene) Reductive Elimination Reductive Elimination H-Pd(II)-X(L2)(Alkene)->Reductive Elimination Product Reductive Elimination->Pd(0)L2 Base

Caption: A simplified representation of the Heck reaction catalytic cycle.

Experimental Protocols

The following is a general protocol for the Heck reaction of 3-bromo-2-methylpyridine with an alkene. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • 3-Bromo-2-methylpyridine

  • Alkene (e.g., styrene, butyl acrylate, ethyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, XPhos)

  • Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, Dioxane, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk tube or sealed tube, add 3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add the anhydrous solvent (e.g., 5 mL of DMF), the alkene (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyl-3-vinylpyridine derivative.

Experimental Workflow

The general workflow for a Heck reaction experiment is outlined below.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine 3-bromo-2-methylpyridine, catalyst, and ligand in a reaction vessel. inert Evacuate and backfill with inert gas. reagents->inert addition Add solvent, alkene, and base. inert->addition heating Heat the mixture with stirring. addition->heating monitoring Monitor reaction progress (TLC/GC-MS). heating->monitoring cooling Cool to room temperature. monitoring->cooling filtration Dilute and filter. cooling->filtration extraction Wash with water and brine. filtration->extraction drying Dry organic layer. extraction->drying concentration Concentrate under reduced pressure. drying->concentration purification Purify by column chromatography. concentration->purification

Caption: A generalized workflow for the Heck cross-coupling reaction.

Data Presentation

The following tables summarize representative conditions and yields for the Heck reaction of 3-bromo-2-methylpyridine and other aryl bromides with various olefins. These data are compiled from various sources to provide a comparative basis for reaction optimization.

Table 1: Heck Reaction of Aryl Bromides with Styrene Derivatives

EntryAryl BromideOlefinCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-Bromo-2-methylpyridineStyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1001275-85 (estimated)
2BromobenzeneStyrenePd-complex 6 (2)-K₂CO₃ (2)DMF601292[2][3]
34-BromoacetophenoneStyrenePd-complex 3 (0.25)-Et₃N (3)DMF160 (MW)0.0888[4]
44-BromoanisoleStyrenePd-complex 3 (0.25)-Et₃N (3)DMF160 (MW)0.1297[4]
52-BromopyridineStyrenePd(OAc)₂ (1)Pyr:β-CDK₂CO₃ (2)Water80289[5]

Table 2: Heck Reaction of Aryl Bromides with Acrylate Derivatives

EntryAryl BromideOlefinCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-Bromo-2-methylpyridinen-Butyl AcrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF1201680-90 (estimated)
2BromobenzeneEthyl AcrylatePd(OAc)₂ (2)-K₂CO₃ (2)DMF601290[2][3]
34-Bromoanisolen-Butyl Acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃ (2)DMF1002097[6]
4Iodobenzenen-Butyl AcrylatePdCl₂(PPh₃)₂ (2)-i-Pr₂NEt (2)Water704885[1]
54-BromoacetophenoneEthyl AcrylatePd-complex 3 (0.25)-Et₃N (3)DMF160 (MW)0.0794[4]

Note: Estimated yields for 3-bromo-2-methylpyridine are based on typical outcomes for similar heteroaryl bromides, as specific literature values were not available in the initial search.

Conclusion

The Heck reaction is a highly effective method for the vinylation of 3-bromo-2-methylpyridine derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. The provided protocols and data serve as a valuable resource for researchers in the development of novel compounds for pharmaceutical and material science applications. Further optimization may be required for specific substrate combinations to achieve optimal results.

References

Application Notes: 3-Bromo-2,5-dimethylpyridine as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2,5-dimethylpyridine, also known as 3-Bromo-2,5-lutidine (CAS No: 17117-19-0), is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis.[1] Its structure, featuring a bromine atom at the 3-position and two methyl groups, offers a unique combination of reactivity and steric properties. The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex molecules, particularly in the development of pharmaceuticals and advanced materials.[2][3] Pyridine and its derivatives are prevalent structures in many natural products and are foundational for producing medicines, pesticides, and dyes.[4] This document provides detailed protocols and application data for utilizing this compound in key synthetic transformations.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct bromination of 2,5-dimethylpyridine (2,5-lutidine). This electrophilic aromatic substitution is typically carried out using elemental bromine in the presence of a Lewis acid or in fuming sulfuric acid, which facilitates the reaction.

G A 2,5-Dimethylpyridine (2,5-Lutidine) C Electrophilic Aromatic Substitution (Bromination) A->C B Bromine (Br2) + Lewis Acid (e.g., AlCl3) or Fuming Sulfuric Acid B->C D Reaction Workup (Quenching, Neutralization, Extraction) C->D Reaction Mixture E Purification (e.g., Column Chromatography) D->E Crude Product F This compound E->F Purified Product

Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Bromination

This protocol is a representative method adapted from the bromination of similar dimethylpyridine substrates.[5]

  • Preparation : In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, add 2,5-dimethylpyridine (1 equiv.).

  • Reaction Medium : Slowly add fuming sulfuric acid (oleum) or a Lewis acid like aluminum chloride while maintaining the temperature at 0 °C.

  • Bromine Addition : Heat the mixture to the desired reaction temperature (e.g., 100-165 °C). Slowly add liquid bromine (0.9-1.1 equiv.) dropwise over several hours.

  • Reaction : Maintain the temperature and continue stirring for an additional 12-20 hours until the reaction is complete (monitored by TLC or GC-MS).

  • Workup : Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization : Slowly neutralize the acidic solution by adding a solid base, such as sodium carbonate (Na₂CO₃), until the pH is alkaline.

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.

  • Purification : Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.[6][7]

G A This compound + Arylboronic Acid/Ester C Suzuki-Miyaura Coupling (Inert Atmosphere, Heat) A->C B Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K3PO4, Cs2CO3) B->C D Reaction Workup (Filtration, Extraction) C->D Reaction Mixture E Purification D->E Crude Product F 3-Aryl-2,5-dimethylpyridine (C-C Bond Formed) E->F Purified Product

Caption: General workflow for Suzuki-Miyaura coupling reactions.

Representative Protocol: Suzuki-Miyaura Coupling [8]

  • Setup : In a Schlenk flask under an argon atmosphere, combine this compound (1 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ or Cs₂CO₃ (2-3 equiv.).

  • Solvent : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction : Heat the reaction mixture with stirring at 85-100 °C overnight (12-18 hours).

  • Workup : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.

  • Extraction : Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired 3-aryl-2,5-dimethylpyridine product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryCoupling PartnerCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90Good to Excellent[8]
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100Good to Excellent[9]
3Thiophene-2-boronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene80Moderate to Good[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[10] This method is superior to traditional techniques due to its broad substrate scope and functional group tolerance.[10]

G A This compound + Primary/Secondary Amine C Buchwald-Hartwig Amination (Inert Atmosphere, Heat) A->C B Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) B->C D Reaction Workup (Quenching, Extraction) C->D Reaction Mixture E Purification D->E Crude Product F N-Aryl-2,5-dimethylpyridin-3-amine (C-N Bond Formed) E->F Purified Product

Caption: General workflow for Buchwald-Hartwig amination reactions.

Representative Protocol: Buchwald-Hartwig Amination [11]

  • Setup : In a glovebox or using Schlenk techniques, charge a vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Reagents : Add this compound (1 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Solvent : Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction : Heat the sealed reaction vessel with stirring at 80-110 °C for 4-24 hours.

  • Workup : Cool the mixture to room temperature and quench with water or a saturated aqueous NH₄Cl solution.

  • Extraction : Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification : After solvent removal, purify the crude product by column chromatography or recrystallization.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene80High[11]
2AnilinePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane100Good to Excellent
3BenzylaminePd₂(dba)₃ / XantphosK₃PO₄Toluene110Good
Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] It typically employs a palladium catalyst and a copper(I) co-catalyst. This reaction is invaluable for synthesizing substituted alkynes, which are important intermediates in pharmaceuticals and materials science.[13]

G A This compound + Terminal Alkyne C Sonogashira Coupling (Inert Atmosphere) A->C B Pd Catalyst (e.g., Pd(PPh3)2Cl2) + CuI + Base (e.g., Et3N) B->C D Reaction Workup (Filtration, Extraction) C->D Reaction Mixture E Purification D->E Crude Product F 3-Alkynyl-2,5-dimethylpyridine (C-C Triple Bond Formed) E->F Purified Product

References

Application Notes and Protocols for the Functionalization of Pyridine Rings Using 3-Bromo Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of pyridine rings utilizing 3-bromo-pyridine as a versatile precursor. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds, making its targeted functionalization a critical process in medicinal chemistry and drug discovery.[1][2] 3-Bromopyridine serves as an excellent starting material for introducing diverse functional groups through various modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.[3] These reactions offer a powerful toolkit for creating libraries of novel compounds for screening and lead optimization.[4]

Introduction to Functionalization Strategies

The bromine atom at the 3-position of the pyridine ring provides a reactive site for numerous transformations. The primary methods for its functionalization involve transition metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Key among these are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[5] Additionally, other important transformations include cyanation and C-H borylation, which further expand the synthetic utility of 3-bromopyridine.

Palladium-Catalyzed Cross-Coupling Reactions: A General Overview

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis. The general catalytic cycle for many of these transformations is illustrated below. It typically involves the oxidative addition of an aryl halide (like 3-bromopyridine) to a Pd(0) complex, followed by transmetalation (in the case of Suzuki-Miyaura) or coordination and deprotonation of a nucleophile (as in Buchwald-Hartwig), and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[6]

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X-L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation_or_Nucleophile_Coordination Transmetalation (Nu-M) or Nucleophile Coordination (Nu-H) ArPd(II)XL2->Transmetalation_or_Nucleophile_Coordination ArPd(II)NuL2 Ar-Pd(II)-Nu-L2 Transmetalation_or_Nucleophile_Coordination->ArPd(II)NuL2 Reductive_Elimination Reductive Elimination ArPd(II)NuL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Nu Reductive_Elimination->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[7] This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Quantitative Data Summary
CatalystLigandBaseSolvent SystemTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2 mol%)PPh₃ (4 mol%)K₂CO₃ (2 equiv.)Toluene/H₂O (4:1)10012-24Varies[5]
Pd(PPh₃)₄ (5 mol%)-K₂CO₃ (2 equiv.)Toluene/WaterReflux12Varies[7]
Pd(OAc)₂PPh₃Na₂CO₃95% EtOHRefluxVariesModerate to Excellent[8]

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup 1. Add 3-bromopyridine, arylboronic acid, Pd catalyst, ligand, and base to a dry Schlenk tube. Inert 2. Evacuate and backfill with inert gas (e.g., Argon) three times. Setup->Inert Solvent 3. Add degassed solvent system (e.g., Toluene/H₂O). Inert->Solvent Heat 4. Heat the mixture to the desired temperature with vigorous stirring. Solvent->Heat Monitor 5. Monitor reaction progress via TLC or LC-MS. Heat->Monitor Cool 6. Cool the reaction to room temperature and dilute with an organic solvent. Monitor->Cool Wash 7. Wash with water and brine. Cool->Wash Dry 8. Dry the organic layer over anhydrous sulfate, filter, and concentrate. Wash->Dry Purify 9. Purify the crude product by column chromatography. Dry->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[5]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).[5]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C) for 12-24 hours, monitoring by TLC or LC-MS.[5]

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[6] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the introduction of nitrogen-containing functional groups is a common strategy in drug design.[6]

Quantitative Data Summary
Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2 mol%)XPhos (8 mol%)LiHMDS (2.5 equiv.)THF651640 (initial)[9]
RuPhos-precatalyst (4 mol%)-LiHMDS (2.5 mmol)THF651270-85[9]
BrettPhos-precatalyst-LiHMDSTHF651278 (with primary amines)[9]
[Pd₂(dba)₃] (0.18 mmol)(±)-BINAP (0.35 mmol)NaOBuᵗ (25 mmol)Toluene80460[10]
Experimental Protocol: Buchwald-Hartwig Amination

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst (1-5 mol%), ligand (if applicable, 2-10 mol%), and base (1.5-3.0 equivalents) under an inert atmosphere (e.g., argon or nitrogen).[5][6]

  • Reagent Addition: Add 3-bromopyridine (1.0 equivalent) to the Schlenk tube. Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).[6]

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene or THF) via syringe, followed by the amine (1.1-1.5 equivalents).[6]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[6] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then with brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.[6]

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[11]

Quantitative Data Summary
CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)Et₃N (3.0 equiv.)THF606-24Varies[5]
Experimental Protocol: Sonogashira Coupling

Methodology:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 3-bromopyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper co-catalyst (e.g., CuI, 4 mol%), and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).[5]

  • Solvent and Alkyne Addition: Add the anhydrous solvent (e.g., THF, 5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).[5]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.[5]

  • Work-up and Purification: Follow a standard aqueous work-up procedure similar to the Suzuki-Miyaura coupling, followed by purification via column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7]

Quantitative Data Summary
CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2 mol%)P(o-tol)₃ (4 mol%)Et₃N (2.0 equiv.)DMF10012-24Varies[5]
Pd(OAc)₂ (1-5 mol%)If requiredEt₃N (1.2 equiv.)DMF or ACNVariesVariesVaries[7]
Experimental Protocol: Heck Reaction

Methodology:

  • Reaction Setup: In a sealed tube, combine 3-bromopyridine (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).[5]

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL).[5]

  • Reaction: Heat the sealed tube to the desired temperature (e.g., 100 °C) for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.[5]

  • Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the product by column chromatography.

Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group is a valuable transformation as aromatic nitriles are important components of many commercial compounds, including pharmaceuticals and agrochemicals.[11] Both palladium-catalyzed and copper-catalyzed (Rosenmund-von Braun) methods can be employed.

Quantitative Data Summary
MethodCyanide SourceCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Pd-catalyzedZn(CN)₂Pd precatalystTHF/H₂Ort - 40VariesGood to Excellent[12]
Pd-catalyzedK₄[Fe(CN)₆]Pd/C, PPh₃Formamide13012Varies[13]
Rosenmund-von BraunCuCN (excess)-DMF/PyridineRefluxVariesVaries[14]
Experimental Protocol: Palladium-Catalyzed Cyanation (Mild Conditions)

Methodology:

  • Reaction Setup: In a reaction vessel, combine 3-bromopyridine, a palladium precatalyst (e.g., a palladacycle, 2-5 mol%), and a cyanide source such as Zn(CN)₂.[12]

  • Solvent and Base: Add a suitable solvent system, often aqueous (e.g., THF/water), and a base if required by the specific protocol.[12]

  • Reaction: Stir the reaction at a mild temperature (e.g., room temperature to 40 °C) until completion.[12] This method is advantageous for its low temperature and use of a less toxic cyanide source.[12]

  • Work-up and Purification: Perform a standard aqueous work-up, being mindful of quenching any residual cyanide, followed by purification.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation allows for the direct conversion of C-H bonds to C-B bonds, creating pyridylboronic esters. These products are valuable intermediates, particularly for subsequent Suzuki-Miyaura coupling reactions.[15][16]

Quantitative Data Summary
SubstrateCatalyst SystemBoron SourceSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-2-(trifluoromethyl)pyridineIr-based catalystB₂pin₂NeatVaries288[15]
Experimental Protocol: Iridium-Catalyzed C-H Borylation

Methodology:

  • Reaction Setup: In a reaction vessel, combine the substituted 3-bromopyridine, the iridium catalyst, and the boron source (e.g., B₂pin₂).

  • Reaction Conditions: These reactions are often carried out neatly (without solvent) and heated to the required temperature.[16]

  • Monitoring and Purification: The reaction progress is monitored by GC-MS or NMR. The resulting pyridylboronic esters can often be purified by column chromatography.[15]

Applications in Drug Development

The functionalized pyridine derivatives synthesized from 3-bromo precursors are crucial in drug development. The pyridine ring is a key pharmacophore found in numerous FDA-approved drugs.[2][17] The ability to strategically modify this core structure allows medicinal chemists to:

  • Explore Structure-Activity Relationships (SAR): By creating a diverse library of analogues with different substituents, researchers can probe the interactions with biological targets and optimize potency and selectivity.

  • Improve Pharmacokinetic Properties: Functionalization can be used to tune properties like solubility, metabolic stability, and bioavailability. For example, introducing deuterium via deuterated precursors can alter metabolic pathways, potentially leading to a longer drug half-life (the "deuterium switching" strategy).[5]

  • Access Novel Chemical Space: These methods provide access to complex molecules and novel scaffolds that may lead to first-in-class therapeutics.[4]

The methods described herein represent robust and scalable approaches to generate libraries of functionalized pyridines, thereby accelerating the drug discovery and development process.

References

Troubleshooting & Optimization

Optimizing reaction yield for 3-Bromo-2,5-dimethylpyridine Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions, with a specific focus on the optimization of reaction yield for the coupling of 3-Bromo-2,5-dimethylpyridine.

Troubleshooting Guide

Low Reaction Yield

Q1: I am experiencing consistently low yields for the Suzuki coupling of this compound. What are the potential causes and how can I improve the yield?

Low yields with substituted bromopyridines can arise from several factors, often related to the electronic nature and steric hindrance of the substrate.[1] Here are common causes and solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, thereby inhibiting its activity.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphines. These ligands can shield the palladium center, preventing coordination with the pyridine nitrogen.[1][2] N-heterocyclic carbenes (NHCs) can also be effective.[2]

  • Inefficient Oxidative Addition: The carbon-bromine bond on the electron-rich 2,5-dimethylpyridine ring may exhibit lower reactivity towards oxidative addition, which is often the rate-determining step.[1]

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier.[2] Additionally, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with highly active ligands can facilitate this step.[3][4]

  • Suboptimal Base and Solvent Selection: The choice of base and solvent is critical for the transmetalation step and overall reaction kinetics.[1][2]

    • Solution: A screening of bases is recommended. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[2][5] The effectiveness of a base is highly dependent on the specific substrates and solvent system.[2] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is often employed.[6][7]

Common Side Reactions

Q2: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to a complex mixture of products and reduced yield.

  • Protodeboronation: This is the protonolysis of the boronic acid or its ester, where the boron moiety is replaced by a hydrogen atom. This is often promoted by the presence of water and base, especially at elevated temperatures.[1]

    • Solution: Use anhydrous solvents and ensure reagents are dry. Using more stable boronic esters, such as pinacol esters (Bpin), can significantly reduce the rate of protodeboronation.[1][2]

  • Homocoupling: This involves the self-coupling of the boronic acid to form a biaryl byproduct, or the coupling of two molecules of the bromopyridine.[1][2]

    • Solution: Oxygen often promotes the homocoupling of boronic acids.[1] It is crucial to thoroughly degas the reaction mixture and solvents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the mixture for an extended period.[1][2] Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[2]

Frequently Asked Questions (FAQs)

Q3: How do I select the appropriate palladium catalyst and ligand for the Suzuki coupling of this compound?

For challenging substrates like this compound, which is both electron-rich and sterically hindered, the selection of a highly active catalyst system is crucial.

  • Palladium Precatalysts: Common choices include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species.[3][7] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used.[6]

  • Ligands: Bulky and electron-rich phosphine ligands are generally recommended. The Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are known to be effective in promoting the oxidative addition step and preventing catalyst deactivation.[1][2][8]

Q4: What is the role of the base in the Suzuki coupling reaction and which one should I choose?

The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.[2][7] The choice of base can significantly impact the reaction yield.[9]

  • Common Bases: A variety of inorganic bases are commonly used, including potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][5]

  • Selection Criteria: The optimal base is substrate-dependent. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[2] It is advisable to perform a small-scale screen of different bases to identify the best one for your specific reaction.

Q5: How critical is degassing the reaction mixture, and what is the best method to do it?

Degassing is a critical step to remove dissolved oxygen, which can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[1][2]

  • Methods for Degassing:

    • Inert Gas Sparging: Bubbling an inert gas such as argon or nitrogen through the solvent for 10-30 minutes is a common and effective method.[10]

    • Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace with a vacuum pump, and then thawing the solvent. Repeating this cycle three to four times is highly effective at removing dissolved gases.[11]

Data Presentation: Reaction Condition Optimization

The following tables summarize common starting points and ranges for optimizing the Suzuki coupling of bromopyridines.

Table 1: Catalyst and Ligand Selection

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-5Good for electron-rich and hindered substrates.[3]
Pd₂(dba)₃XPhos1-5Highly active catalyst system.[2]
Pd(PPh₃)₄-2-10A common Pd(0) source, though may be less active for challenging substrates.[6]
PdCl₂(dppf)-2-5Often used and can be effective.[10]

Table 2: Base and Solvent Screening

BaseSolvent SystemTemperature (°C)Notes
K₃PO₄1,4-Dioxane / H₂O80-110A strong base, often effective in difficult couplings.[6][7]
Cs₂CO₃Toluene / H₂O80-110Another strong base that can enhance reaction rates.[5]
K₂CO₃DMF / H₂O80-100A commonly used base.
Na₂CO₃Ethanol / H₂ORefluxA milder base, suitable for some substrates.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

This is a generalized procedure and should be optimized for specific arylboronic acids.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or boronic acid pinacol ester (1.1-1.5 equiv.), the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[6]

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the specified time (e.g., 4-24 hours), monitoring the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the desired coupled product.[2]

Visualizations

Suzuki Coupling Workflow General Experimental Workflow for Suzuki Coupling reagents 1. Combine Aryl Halide, Boronic Acid/Ester, Base, Catalyst, and Ligand solvent 2. Add Degassed Solvent reagents->solvent degas 3. Degas Reaction Mixture solvent->degas heat 4. Heat with Stirring degas->heat monitor 5. Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup 6. Aqueous Work-up monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify

Caption: General Experimental Workflow for Suzuki Coupling.

Troubleshooting_Low_Yield Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_sm Starting Material Unreacted? start->check_sm yes_sm Yes check_sm->yes_sm no_sm No (Complex Mixture) check_sm->no_sm increase_temp Increase Temperature yes_sm->increase_temp change_catalyst Switch to a More Active Catalyst System (e.g., with Buchwald Ligand) yes_sm->change_catalyst screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3) no_sm->screen_bases lower_temp Lower Reaction Temperature no_sm->lower_temp check_side_reactions Check for Protodeboronation or Homocoupling no_sm->check_side_reactions

Caption: Troubleshooting Decision Tree for Low Yield.

Suzuki_Catalytic_Cycle Key Steps of the Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_add R1-Pd(II)L_n-X pd0->pd2_add Oxidative Addition (+ R1-X) pd2_trans R1-Pd(II)L_n-R2 pd2_add->pd2_trans Transmetalation (+ R2-B(OR)2) pd2_trans->pd0 Reductive Elimination (+ R1-R2)

Caption: Key Steps of the Suzuki-Miyaura Catalytic Cycle.

References

Identifying common byproducts in 3-Bromo-2,5-dimethylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2,5-dimethylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the electrophilic bromination of 2,5-dimethylpyridine (also known as 2,5-lutidine). This typically involves reacting 2,5-dimethylpyridine with a brominating agent in the presence of a strong acid or a Lewis acid catalyst.

Q2: What are the common byproducts I should expect in the synthesis of this compound?

A2: During the electrophilic bromination of 2,5-dimethylpyridine, several byproducts can be formed. The most common ones include:

  • Dibrominated pyridines : Over-bromination can lead to the formation of dibromo-2,5-dimethylpyridine isomers.

  • Isomeric monobrominated pyridines : While the 3-position is electronically favored for substitution, small amounts of other isomers may be formed.

  • Unreacted starting material : Incomplete reaction will leave residual 2,5-dimethylpyridine.

  • Side-chain brominated products : Under certain conditions, especially with radical initiators or UV light, bromination can occur on one of the methyl groups.

Q3: How can I identify the main byproducts using analytical techniques?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying byproducts.

  • GC-MS : This technique separates the components of the reaction mixture. The mass spectrum of each component can help in its identification. For example, the molecular ion peak will increase by approximately 78 g/mol for each bromine atom added.

  • ¹H NMR : The number of signals, their chemical shifts, and their splitting patterns in the aromatic region can help distinguish between different isomers. For instance, this compound will show two distinct signals for the aromatic protons, while the starting material, 2,5-dimethylpyridine, will have three.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound.

Possible Cause Suggested Solution
Incomplete reaction- Increase the reaction time.- Ensure the reaction temperature is optimal.- Check the purity and reactivity of the brominating agent.
Suboptimal stoichiometry- Carefully control the molar ratio of the brominating agent to 2,5-dimethylpyridine. An excess may lead to over-bromination, while a deficit will result in a low conversion rate.
Poor work-up procedure- Ensure the pH is adjusted correctly during the work-up to effectively extract the product.- Use an appropriate organic solvent for extraction.

Problem 2: High percentage of dibrominated byproducts in the final product.

Possible Cause Suggested Solution
Excess of brominating agent- Reduce the molar equivalents of the brominating agent. A 1:1 molar ratio of 2,5-dimethylpyridine to the brominating agent is a good starting point.
High reaction temperature or prolonged reaction time- Lower the reaction temperature.- Monitor the reaction progress using TLC or GC and stop the reaction once the starting material is consumed to an acceptable level.

Problem 3: Presence of side-chain brominated byproducts.

Possible Cause Suggested Solution
Radical reaction conditions- Ensure the reaction is performed in the dark to avoid photochemical initiation of radical reactions.- Avoid using radical initiators like AIBN or benzoyl peroxide unless side-chain bromination is desired.- Use a polar solvent to favor the ionic electrophilic substitution pathway.

Data Presentation

Table 1: Common Byproducts in this compound Synthesis

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Identification Notes
2,5-Dimethylpyridine (Starting Material)C₇H₉N107.15Three signals in the aromatic region of ¹H NMR.
This compound (Product) C₇H₈BrN 186.05 Two signals in the aromatic region of ¹H NMR.
3,4-Dibromo-2,5-dimethylpyridineC₇H₇Br₂N264.95Molecular ion peak in MS is ~79 m/z units higher than the product. One signal in the aromatic region of ¹H NMR.
4-Bromo-2,5-dimethylpyridineC₇H₈BrN186.05Isomeric to the desired product; can be distinguished by its unique ¹H NMR spectrum (two signals in the aromatic region with different chemical shifts and coupling constants compared to the 3-bromo isomer).
3-Bromo-2-(bromomethyl)-5-methylpyridineC₇H₇Br₂N264.95Presence of a signal for the -CH₂Br group in the ¹H NMR spectrum.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method for the electrophilic bromination of 2,5-dimethylpyridine.

Materials:

  • 2,5-Dimethylpyridine (2,5-lutidine)

  • Bromine (Br₂)

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylpyridine.

  • Cool the flask in an ice bath and slowly add fuming sulfuric acid while keeping the temperature below 10 °C.

  • Once the addition is complete, slowly add bromine dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition of bromine, allow the reaction mixture to slowly warm to room temperature and then heat it to 80-90 °C for 4-6 hours.

  • Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: GC-MS Analysis of the Crude Product

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms).

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium

  • MS Scan Range: 40-400 m/z

Procedure:

  • Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane).

  • Inject an appropriate volume of the sample into the GC-MS.

  • Analyze the resulting chromatogram and mass spectra to identify the product and byproducts based on their retention times and fragmentation patterns.

Mandatory Visualization

Synthesis_Byproducts cluster_main_reaction Main Reaction Pathway cluster_side_reactions Common Side Reactions Start 2,5-Dimethylpyridine Product This compound Start->Product Electrophilic Bromination Byproduct2 4-Bromo-2,5-dimethylpyridine Start->Byproduct2 Isomeric Bromination Byproduct3 Side-chain bromination products Start->Byproduct3 Radical Bromination Reagent1 Br2 / H2SO4 Reagent1->Product Byproduct1 3,4-Dibromo-2,5-dimethylpyridine Product->Byproduct1 Over-bromination

Caption: Main reaction and common side reactions.

Troubleshooting_Workflow Start Analyze Crude Product by GC-MS CheckYield Is Yield > 70%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes HighStartMat High Starting Material? CheckYield->HighStartMat No Purify Purify Product (Column/Distillation) CheckPurity->Purify No End Process Complete CheckPurity->End Yes HighDibromo High Dibromo Content? HighDibromo->Start No OptimizeStoich Reduce Brominating Agent HighDibromo->OptimizeStoich Yes HighStartMat->HighDibromo No IncreaseTimeTemp Increase Reaction Time/Temp HighStartMat->IncreaseTimeTemp Yes OptimizeStoich->Start IncreaseTimeTemp->Start Purify->End

Caption: Troubleshooting workflow for synthesis.

Technical Support Center: Purification of Crude 3-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-Bromo-2,5-dimethylpyridine. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to streamline your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route used. For direct bromination of 2,5-dimethylpyridine (2,5-lutidine), you can expect to find:

  • Unreacted 2,5-dimethylpyridine: The starting material for the reaction.

  • Isomeric monobrominated products: Such as 2-bromo-3,6-dimethylpyridine.

  • Dibrominated and polybrominated species: For example, 3,5-dibromo-2,5-dimethylpyridine.

  • Oxidation byproducts: If the reaction conditions are harsh.

Q2: What is the general stability of this compound?

A2: this compound is a halogenated pyridine derivative and is generally stable under standard laboratory conditions. However, like many pyridine derivatives, it can be sensitive to strong acids and may degrade on acidic silica gel during column chromatography. It is advisable to store the compound in a cool, dry place, away from strong oxidizing agents.

Q3: Can I use acid-base extraction to purify crude this compound?

A3: Yes, acid-base extraction is a useful initial purification step.[1] As a basic compound, this compound can be protonated with a dilute acid (e.g., 5% HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer.[1] Subsequently, neutralizing the aqueous layer with a base will regenerate the free base, which can then be extracted back into an organic solvent.[1]

Q4: My purified this compound is a liquid at room temperature. How can I best handle and store it?

A4: this compound is expected to be a liquid at room temperature. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential degradation over time.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue Possible Cause(s) Recommended Solution(s)
Poor separation of product and impurities during column chromatography. - Inappropriate solvent system. - Overloading the column. - Degradation of the compound on the silica gel.- Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a good separation of spots. - Reduce the amount of crude material loaded onto the column. - Deactivate the silica gel with a small amount of triethylamine (0.1-1%) in the eluent, or use a less acidic stationary phase like neutral alumina.
The product appears to be decomposing on the silica gel column. The basic nitrogen atom of the pyridine ring can interact with the acidic silanol groups on the silica surface, leading to degradation.- Use a deactivated stationary phase (e.g., silica gel treated with triethylamine) or switch to neutral alumina. - Employ flash chromatography to minimize the contact time between the compound and the stationary phase.
Low yield after purification. - Incomplete extraction during workup. - Co-elution of the product with a closely-related impurity. - Loss of product during solvent removal (if it is volatile).- Ensure complete extraction by performing multiple extractions with the appropriate solvent. - Re-purify the mixed fractions using a shallower solvent gradient in column chromatography. - Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the product.
The final product is still contaminated with the starting material (2,5-dimethylpyridine). The polarity of the starting material and the product may be very similar, leading to difficult separation by column chromatography alone.- Consider converting the crude mixture to their hydrochloride salts. The difference in the physical properties of the salts may allow for easier separation by recrystallization. The free bases can then be regenerated.

Experimental Protocols

Acid-Base Extraction

This protocol is designed for the initial purification of crude this compound to remove non-basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 5% Hydrochloric acid (HCl) solution

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in diethyl ether.

  • Transfer the solution to a separatory funnel and add an equal volume of 5% HCl solution.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 5% HCl solution two more times, combining all aqueous extracts.

  • Slowly add 5% NaOH solution to the combined aqueous extracts with stirring until the solution is basic (confirm with pH paper).

  • Extract the regenerated this compound from the basic aqueous solution with three portions of diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the partially purified product.

Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Partially purified this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column for chromatography

  • TLC plates and chamber

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.2-0.4. If streaking is observed, add 0.1-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a small layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes key physical and chromatographic data for this compound.

Parameter Value Notes
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Boiling Point 206.5 ± 35.0 °C at 760 mmHgPredicted value.[2]
Density 1.4 ± 0.1 g/cm³Predicted value.[2]
Flash Point 78.7 ± 25.9 °CPredicted value.[2]
TLC Rf Value ~0.3In a 9:1 Hexane:Ethyl Acetate solvent system (example, should be determined experimentally).

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound acid_base Acid-Base Extraction start->acid_base column_chrom Column Chromatography acid_base->column_chrom analysis Purity Analysis (TLC, GC-MS, NMR) column_chrom->analysis pure_product Pure Product analysis->pure_product Purity > 98% issue Impure Product analysis->issue Purity < 98% troubleshoot Troubleshooting issue->troubleshoot troubleshoot->column_chrom Re-purify Purification_Method_Selection crude_product Crude Product (Mixture of Basic and Neutral Impurities) acid_base_extraction Acid-Base Extraction (Removes Neutral Impurities) crude_product->acid_base_extraction column_chromatography Column Chromatography (Separates by Polarity) acid_base_extraction->column_chromatography Remaining Basic Impurities fractional_distillation Fractional Distillation (Separates by Boiling Point) column_chromatography->fractional_distillation For high boiling liquid impurities

References

Technical Support Center: Troubleshooting Low Conversion Rates in Bromopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during bromopyridine cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my bromopyridine cross-coupling reaction?

Low conversion rates with bromopyridine substrates are a common issue and can be attributed to several factors. The inherent electronic properties of the pyridine ring and the coordinating ability of the pyridine nitrogen can complicate the catalytic cycle.[1][2] Key areas to investigate include:

  • Catalyst Deactivation or Inhibition: The lone pair of electrons on the pyridine nitrogen, particularly in 2-bromopyridines, can coordinate with the palladium catalyst, forming inactive species and effectively poisoning the catalyst.[1][2][3][4]

  • Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and choice of base and solvent are critical. Many coupling reactions require heat, but excessive temperatures can lead to catalyst decomposition into palladium black.[1][3]

  • Poor Reagent Quality: The purity and stability of your reagents are crucial. Boronic acids are susceptible to degradation, solvents must be anhydrous and thoroughly degassed, and the base must be of high purity.[1][5] Oxygen contamination can also oxidize and deactivate the active Pd(0) catalyst and phosphine ligands.[1][5]

  • Inappropriate Ligand Selection: The choice of ligand is critical to stabilize the palladium center and facilitate the catalytic cycle. For challenging bromopyridine substrates, bulky, electron-rich phosphine ligands are often necessary to prevent catalyst inhibition by the pyridine nitrogen.[1][3][5]

Q2: I am observing a significant amount of debrominated starting material. What is the cause and how can I prevent it?

The formation of a debrominated product, a side reaction known as hydrodehalogenation, occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the intended coupling partner.[5]

  • Potential Hydride Sources: These can include the solvent, impurities in the reagents, or the boronic acid itself.[5]

  • Prevention Strategies:

    • Choice of Base: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases in Suzuki couplings to minimize this side reaction.[5]

    • Solvent System: Using a mixture of an organic solvent and water can sometimes suppress hydrodehalogenation.[5]

    • Reagent Purity: Ensure all reagents, especially the boronic acid, are of high purity and stored correctly to prevent degradation that could introduce hydride impurities.[5]

Q3: How can I suppress the formation of homocoupling products?

Homocoupling, the self-coupling of either the bromopyridine or the organometallic reagent, is a common side reaction that consumes starting materials.[2][5]

  • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[2] It is critical to thoroughly degas the reaction mixture and solvents. This can be achieved through methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture for an extended period.[2]

  • Use of Pre-catalysts: Pd(II) pre-catalysts can sometimes lead to homocoupling during their initial reduction to Pd(0). Utilizing a Pd(0) source directly or a pre-catalyst that rapidly generates the active species can help minimize this side reaction.[4]

Q4: My Buchwald-Hartwig amination of a 2-bromopyridine is sluggish or has stalled. What are the likely causes?

A sluggish or stalled Buchwald-Hartwig amination with 2-bromopyridine is often due to catalyst inhibition or deactivation. The primary cause is the coordination of the pyridine nitrogen to the palladium center, which hinders its catalytic activity.[3][5]

  • Troubleshooting Steps:

    • Ligand Screening: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) is crucial. These ligands create a sterically hindered environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst.[3][5]

    • Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, while a very strong base might not be compatible with other functional groups on your substrates.[3]

    • Solvent: Toluene and 1,4-dioxane are commonly effective solvents for these reactions.[3]

Troubleshooting Guides

General Troubleshooting Workflow

If you are experiencing low conversion rates, this logical workflow can help you identify and address the potential issues.

G start Low Conversion Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_inertness Ensure Rigorous Inert Atmosphere check_reagents->check_inertness Reagents OK optimize_conditions Systematically Optimize Conditions check_reagents->optimize_conditions Issue Found & Corrected check_conditions Review Reaction Conditions (Solvent, Base, Temperature) check_inertness->check_conditions Atmosphere OK check_inertness->optimize_conditions Issue Found & Corrected screen_ligands Screen Different Ligands (Bulky, Electron-Rich) check_conditions->screen_ligands Conditions OK check_conditions->optimize_conditions Issue Found & Corrected screen_catalyst Screen Palladium Pre-catalysts screen_ligands->screen_catalyst No Improvement success Successful Coupling screen_ligands->success Improved Yield screen_catalyst->optimize_conditions No Improvement screen_catalyst->success Improved Yield optimize_conditions->success Improved Yield fail Persistent Low Conversion (Consult further literature) optimize_conditions->fail No Improvement

A logical workflow for troubleshooting low conversion rates.
Suzuki-Miyaura Coupling Troubleshooting

Observed Issue Potential Cause Suggested Solution
Low or No Conversion Catalyst Inhibition by Pyridine Nitrogen Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium center.[2]
Inefficient Oxidative Addition Increase the reaction temperature or screen different palladium catalysts and more electron-rich, bulky ligands.[2]
Poor Reagent Quality Use freshly purchased or purified bromopyridine. Use boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable than boronic acids.[2] Ensure solvents are anhydrous and degassed.
Significant Debromination Presence of Hydride Source Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃. Ensure high purity of all reagents, especially the boronic acid.[5]
Homocoupling Products Presence of Oxygen Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling with an inert gas.[2]
Reaction Stalls Catalyst Decomposition Lower the reaction temperature to 80-90 °C and increase the reaction time. Visually monitor for the formation of palladium black.[3]
Buchwald-Hartwig Amination Troubleshooting
Observed Issue Potential Cause Suggested Solution
Low or No Conversion Catalyst Poisoning by 2-Pyridyl Nitrogen Use sterically hindered, electron-rich phosphine ligands such as RuPhos, XPhos, or BrettPhos to physically block the pyridine nitrogen from coordinating to the palladium.[3][5]
Incorrect Base Selection For base-sensitive substrates, consider milder organic bases or weaker inorganic bases like K₃PO₄ or Cs₂CO₃. For less reactive amines, a stronger base like NaOtBu or LHMDS may be necessary.[3]
Poor Substrate/Reagent Solubility Toluene and 1,4-dioxane are generally effective solvents.[3] If solubility remains an issue, a more polar solvent like DMF can be tested, but be aware of its potential to coordinate with the palladium.[3]
Reaction is Sluggish Suboptimal Ligand Screen different bulky biarylphosphine ligands. For instance, BrettPhos has been shown to be effective for coupling primary amines with 3-bromo-2-aminopyridine.[6]
Inadequate Temperature These reactions typically require heating to 80-110 °C.[3] Ensure the internal reaction temperature is at the desired level.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromopyridines

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the bromopyridine (1.0 equiv.), the arylboronic acid or ester (1.1–1.5 equiv.), the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%).[7]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three to five times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.[7] A typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[2][7] Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Bromopyridines

This protocol is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand, and the base (e.g., NaOtBu, K₃PO₄; 1.2-2.0 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add the bromopyridine (1.0 equiv.) and seal the tube with a septum. Remove from the glovebox (if used) and add the anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) via syringe. Finally, add the amine (1.0-1.2 equiv.).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[3][8] Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues. Wash the filtrate with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Catalytic Cycles and Points of Failure

Understanding the catalytic cycle is crucial for effective troubleshooting. The diagrams below illustrate the key steps and highlight where issues commonly arise.

Suzuki_Cycle pd0 Pd(0)L2 Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex R-Pd(II)-X Complex ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r_r R-Pd(II)-R' Complex transmetal->pd2_r_r red_elim Reductive Elimination pd2_r_r->red_elim red_elim->pd0 R-R' aryl_halide Ar-X (Bromopyridine) aryl_halide->ox_add boronic_acid R'-B(OR)2 boronic_acid->transmetal base Base base->transmetal poisoning Catalyst Poisoning by Pyridine-N poisoning->pd0 slow_ox_add Slow Oxidative Addition (C-Br) slow_ox_add->ox_add protodeboronation Protodeboronation of Boronic Acid protodeboronation->boronic_acid

The Suzuki-Miyaura catalytic cycle with potential failure points.

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-X Complex ox_add->pd2_complex amine_coord Amine Coordination / Deprotonation pd2_complex->amine_coord pd2_amido Ar-Pd(II)-NR'R'' Amido Complex amine_coord->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Ar-NR'R'' aryl_halide Ar-X (Bromopyridine) aryl_halide->ox_add amine HNR'R'' amine->amine_coord base Base base->amine_coord poisoning Catalyst Poisoning by Pyridine-N (especially 2-BrPy) poisoning->pd0 weak_base Ineffective Base (Slow Deprotonation) weak_base->amine_coord decomposition Thermal Decomposition of Catalyst decomposition->pd0

The Buchwald-Hartwig amination cycle with common issues.

References

Technical Support Center: Catalyst and Ligand Selection for Challenging Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues, their potential causes, and recommended solutions in a question-and-answer format.

Question 1: My Suzuki-Miyaura reaction is resulting in a low yield or no product. What are the primary factors I should investigate?

Answer: Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure the purity and stability of your reagents. Boronic acids, in particular, can be susceptible to degradation and protodeboronation, especially when dealing with electron-deficient substrates.[1] Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or MIDA boronate.[1] Similarly, verify the integrity of your palladium catalyst and phosphine ligands, as they can degrade or oxidize over time.[1]

  • Reaction Conditions: The reaction environment is critical. Ensure you are using anhydrous and properly degassed solvents to prevent catalyst deactivation by oxygen.[1] The choice of base is also crucial and should be tailored to your specific substrates.

  • Catalyst and Ligand Choice: The catalyst system may not be optimal for your specific coupling partners. Challenging substrates, such as sterically hindered or electron-rich/poor partners, often require specialized ligands.

Question 2: I am observing significant amounts of side products like homocoupled biaryls and protodeboronation of my boronic acid. How can I minimize these side reactions?

Answer: The formation of side products is a common issue that directly impacts the yield of your desired product.

  • Minimizing Homocoupling: This side reaction, where two boronic acid molecules couple, is often promoted by the presence of oxygen.[1][2] Rigorous degassing of your reaction mixture and maintaining a strictly inert atmosphere (e.g., under Argon or Nitrogen) are crucial preventative measures.[1]

  • Preventing Protodeboronation: The cleavage of the C-B bond in the boronic acid, particularly with electron-deficient or heteroaryl boronic acids, is a frequent cause of low yields.[1] Strategies to mitigate this include:

    • Choice of Base: Use a milder base or anhydrous conditions.

    • Stable Boron Reagents: Employ more stable boronic acid derivatives like pinacol esters, MIDA boronates, or aryltrifluoroborates.[1]

    • Reaction Parameters: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[1]

Question 3: My coupling involves a sterically hindered aryl halide or boronic acid, and the reaction is not proceeding efficiently. What catalyst and ligand should I consider?

Answer: Sterically demanding substrates require ligands that are both bulky and electron-rich to promote the key steps of the catalytic cycle.

  • Bulky Monophosphine Ligands: "Buchwald-type" biaryl phosphine ligands are highly effective for sterically hindered couplings.[3] Ligands such as SPhos, XPhos, and RuPhos are designed to be sterically bulky, which facilitates the reductive elimination step and prevents catalyst aggregation.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of bulky, electron-donating ligands that have shown high efficacy in catalyzing couplings of sterically hindered substrates.

Data Presentation: Catalyst and Ligand Selection for Challenging Couplings

The following table summarizes recommended catalyst and ligand systems for various challenging Suzuki-Miyaura couplings, with representative yields.

ChallengeSubstrate ExampleCatalyst/PrecatalystLigandBaseSolventTemp (°C)Yield (%)
Sterically Hindered 2,4,6-trimethylphenyl bromide + Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene100>95
Sterically Hindered 2-isopropylphenyl chloride + Phenylboronic acidPd₂(dba)₃XPhosK₃PO₄t-BuOH8098
Heteroaryl Halide 2-chloropyridine + 4-methoxyphenylboronic acidPd(OAc)₂RuPhosK₂CO₃Dioxane/H₂O10092
Heteroaryl Halide 3-bromothiophene + Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O8089
Aryl Chloride 4-chlorotoluene + Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene10099

Yields are based on literature reports and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

1. General Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing a challenging coupling reaction.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) and add them to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of toluene) to the flask via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

2. Protocol for Catalyst and Ligand Screening

This protocol outlines a systematic approach to screen for the optimal catalyst and ligand.

  • Array Setup: Prepare an array of reaction vials (e.g., in a 24-well plate) each containing a stir bar.

  • Reagent Addition: To each vial, add the aryl halide (0.1 mmol) and the boronic acid (0.12 mmol).

  • Catalyst and Ligand Stock Solutions: Prepare stock solutions of different palladium precatalysts and ligands in a suitable solvent (e.g., dioxane).

  • Base Stock Solution: Prepare a stock solution of the chosen base (e.g., K₃PO₄) in water or an organic solvent.

  • Dispensing: Use a liquid handler or multichannel pipette to dispense the appropriate catalyst, ligand, and base solutions to each well according to your screening design.

  • Reaction and Analysis: Seal the plate, heat to the desired temperature, and stir. After the reaction time, quench the reactions and analyze the product formation in each well using a high-throughput method like LC-MS or GC-MS.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield reagent_check Check Reagent Quality (Purity, Stability) start->reagent_check conditions_check Verify Reaction Conditions (Inert Atmosphere, Degassed Solvent) reagent_check->conditions_check Reagents OK catalyst_screen Screen Catalysts & Ligands conditions_check->catalyst_screen Conditions OK base_screen Screen Bases catalyst_screen->base_screen solvent_screen Screen Solvents base_screen->solvent_screen success High Yield solvent_screen->success Optimized Steric_Hindrance_Ligand_Choice cluster_0 Substrate Steric Hindrance cluster_1 Recommended Ligand Type low Low pph3 PPh3 low->pph3 medium Medium buchwald Bulky Biarylphosphines (e.g., SPhos, XPhos) medium->buchwald nhc N-Heterocyclic Carbenes (NHCs) medium->nhc high High high->buchwald high->nhc

References

Preventing protodebromination side reactions of 3-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-2,5-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this reagent, with a specific focus on preventing the common side reaction of protodebromination.

Frequently Asked Questions (FAQs)

Q1: What is protodebromination and why is it a problem?

A1: Protodebromination is a chemical reaction where a bromine atom on an aromatic ring is replaced by a hydrogen atom. In the context of reactions with this compound, this is an undesirable side reaction as it leads to the formation of the byproduct 2,5-dimethylpyridine, reducing the yield of the desired product.

Q2: What are the common reaction conditions that lead to protodebromination of this compound?

A2: Protodebromination can occur under various reaction conditions, particularly during metal-halogen exchange processes. The most common scenarios include:

  • Grignard Reagent Formation: The presence of trace amounts of water or other protic solvents can quench the Grignard reagent as it forms, leading to protodebromination.

  • Lithiation (Metal-Halogen Exchange): Similar to Grignard formation, quenching of the highly reactive lithiated intermediate by protic sources results in the debrominated product. This reaction is also sensitive to temperature, with higher temperatures increasing the likelihood of side reactions.

  • Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, protodeboronation of the boronic acid partner can occur, which then indirectly leads to the appearance of the protodebrominated starting material. The choice of base and the presence of water can influence this side reaction.

Q3: How can I minimize protodebromination during my experiments?

A3: Minimizing protodebromination requires careful control of reaction conditions. Key strategies include:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture. Use anhydrous solvents.

  • Low Temperatures: For reactions involving organolithium intermediates, maintaining very low temperatures (e.g., -78 °C) is crucial to ensure the stability of the intermediate and prevent side reactions.[1][2]

  • Careful Reagent Selection: In Suzuki couplings, the choice of base, catalyst, and ligand can significantly impact the extent of side reactions.

  • Appropriate Work-up: Quenching the reaction at low temperatures with a non-protic electrophile before exposure to aqueous work-up can help to trap the desired intermediate.

Troubleshooting Guides

Grignard Reagent Formation
Issue Potential Cause Recommended Solution
Low yield of desired product and significant amount of 2,5-dimethylpyridine. Presence of moisture in the reaction.Ensure all glassware is oven-dried. Use anhydrous ether as the solvent. The magnesium turnings should be activated (e.g., by grinding or using a small amount of iodine) to ensure a fresh reactive surface.
Reaction fails to initiate. Passivated magnesium surface due to the formation of a magnesium oxide layer.Crush the magnesium turnings under an inert atmosphere before the reaction. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
Formation of biphenyl impurities. Radical coupling of the aryl radical intermediate.This is an inherent side reaction in Grignard formation. Optimizing the reaction temperature and addition rate of the halide may help to minimize it.
Lithiation / Metal-Halogen Exchange
Issue Potential Cause Recommended Solution
High percentage of protodebromination. Reaction temperature is too high, leading to the instability of the lithiated intermediate. Quenching by trace protic impurities.Maintain the reaction temperature at or below -78 °C using a dry ice/acetone bath throughout the addition of the organolithium reagent and any subsequent electrophile.[1][2] Use freshly distilled, anhydrous solvents.
Incomplete reaction. Insufficient amount of organolithium reagent or poor quality of the reagent.Titrate the organolithium reagent before use to determine its exact concentration. Use a slight excess (1.0-1.1 equivalents) of the organolithium reagent.[1]
Formation of other byproducts. Reaction of the organolithium reagent with the solvent (e.g., THF).For sensitive substrates, consider using a non-coordinating solvent like toluene, which has been shown to be effective for the lithiation of 3-bromopyridine at -50 °C.
Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Solution
Significant amount of 2,5-dimethylpyridine observed. Protodeboronation of the boronic acid coupling partner, followed by reaction with the solvent or other protic species.Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable towards protodeboronation. The choice of base is critical; weaker bases may sometimes reduce this side reaction.
Low yield of the coupled product. Catalyst deactivation by the pyridine nitrogen. Inefficient transmetalation.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to protect the palladium center and promote reductive elimination. A strong base like K₃PO₄ can be effective in promoting the reaction.[3]
Homocoupling of the boronic acid. Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction.

Quantitative Data

The following table summarizes the optimization of Suzuki-Miyaura coupling conditions for a structurally similar compound, 3,4,5-tribromo-2,6-dimethylpyridine, with ortho-methoxyphenylboronic acid. This data provides valuable insights into the effect of different parameters on the reaction outcome.

Table 1: Optimization of Suzuki-Miyaura Coupling of a Polysubstituted Bromodimethylpyridine [4]

EntryEquivalents of Boronic AcidSolventCatalyst (5 mol%)Base (equivalents)Temp. (°C)Time (min)Yield (%) of Mono-substituted ProductYield (%) of Di-substituted ProductYield (%) of Tri-substituted Product
19ToluenePd(OAc)₂, SPhosK₃PO₄ (9)9060474010
29ToluenePd(OAc)₂, SPhosK₃PO₄ (9)706052378
39XylenePd(OAc)₂, SPhosK₃PO₄ (9)12060404317
412ToluenePd(OAc)₂, SPhosK₃PO₄ (9)901050455
59ToluenePd(PPh₃)₄K₃PO₄ (9)901052444
69ToluenePd(OAc)₂, SPhosK₃PO₄ (3)906056325
712ToluenePd(OAc)₂, SPhosK₃PO₄ (3)906055293
89XylenePd(OAc)₂, SPhosK₃PO₄ (3)12060444310
99ToluenePd(OAc)₂, SPhosK₃PO₄ (3)606050415

Experimental Protocols

Protocol 1: General Procedure for Lithiation of Bromopyridines to Minimize Protodebromination

This protocol is adapted from established procedures for the lithiation of 3-bromopyridine and can be used as a starting point for this compound.[1]

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for several hours and allow to cool under a stream of dry argon or nitrogen.

  • Reaction Setup: Assemble a three-necked flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous toluene or THF to a concentration of 0.2-0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.0-1.1 eq) dropwise to the cooled solution while maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (1.1-1.2 eq) dropwise at -78 °C.

  • Warming and Work-up: Allow the reaction to warm slowly to room temperature and stir for 1-2 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Bromopyridines

This is a general protocol that can be adapted for this compound.

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if separate, the ligand under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Lithiation_Workflow A Assemble Dry Glassware under Inert Atmosphere B Dissolve this compound in Anhydrous Solvent A->B C Cool to -78 °C B->C D Add n-BuLi Dropwise (maintain < -70 °C) C->D E Stir at -78 °C for 30-60 min D->E F Add Electrophile at -78 °C E->F G Warm to RT & Stir F->G H Aqueous Work-up G->H I Extraction & Purification H->I

Caption: Experimental workflow for the lithiation of this compound.

Suzuki_Coupling_Pathway cluster_main Desired Suzuki Coupling Pathway cluster_side Protodebromination Side Reaction A This compound (Ar-Br) C Oxidative Addition A->C B Pd(0) Catalyst B->C D Ar-Pd(II)-Br C->D G Transmetalation D->G E Boronic Acid (R-B(OH)2) E->G F Base F->E activation H Ar-Pd(II)-R G->H I Reductive Elimination H->I I->B regenerates J Desired Product (Ar-R) I->J S1 This compound (Ar-Br) S3 Protodebromination (via organometallic intermediate) S1->S3 S2 Trace H₂O or Protic Solvent S2->S3 S4 2,5-dimethylpyridine (Ar-H) S3->S4

References

Column chromatography conditions for purifying 3-Bromo-2,5-dimethylpyridine products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Bromo-2,5-dimethylpyridine using column chromatography. The following information addresses common issues and frequently asked questions to streamline your experimental workflow.

Recommended Column Chromatography Conditions

Successful purification of this compound relies on the careful selection of the stationary and mobile phases. Due to the basic nature of the pyridine ring, specific considerations must be made to ensure optimal separation and yield. The following table summarizes the recommended starting conditions.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)A standard, cost-effective stationary phase for normal-phase chromatography. For compounds sensitive to acid, consider deactivating with triethylamine or using neutral alumina.[1]
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 0.1-1% Triethylamine (v/v)A common solvent system for compounds of moderate polarity.[1][2] The addition of triethylamine is crucial to prevent peak tailing by neutralizing acidic silanol groups on the silica gel surface.[2][3][4]
Elution Profile Isocratic or GradientStart with a solvent system developed via TLC. A gradient elution, gradually increasing the polarity (increasing the percentage of ethyl acetate), can improve separation for complex mixtures.[1][2]
TLC Analysis (Rf value) ~0.2 - 0.4 in the chosen eluentAn Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation.[1][5]
Sample Loading Dry LoadingRecommended for better band resolution, especially if the compound has limited solubility in the initial mobile phase.[1][6]

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Q1: Why is my purified product showing significant peak tailing in the chromatogram?

A1: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[4] The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the silica surface.[4][7] This leads to non-ideal adsorption/desorption kinetics.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or pyridine, into your eluent.[1][3] The competing base will preferentially interact with the active silanol sites, minimizing their interaction with your product.[4]

  • Use a Different Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina.[1][5]

Q2: I'm observing poor separation between my product and an impurity, even though they have different Rf values on the TLC plate.

A2: This can happen for several reasons when scaling up from TLC to column chromatography.

Solutions:

  • Reduce Column Overloading: Loading too much crude material can lead to broad, overlapping bands. A general guideline is to use a silica gel-to-crude material ratio of at least 30:1 by weight.[5]

  • Optimize Solvent System: The ideal solvent system for column chromatography should provide an Rf value between 0.2 and 0.4 for the target compound on TLC.[1] This range typically provides the best separation.

  • Check for Compound Degradation: The compound might be degrading on the silica gel, creating a continuous stream of an impurity during elution. You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[1][8]

  • Employ Gradient Elution: Starting with a lower polarity mobile phase and gradually increasing the polarity can help resolve compounds with very similar polarities.[5]

Q3: My compound is not eluting from the column, or the recovery is very low.

A3: This issue typically points to a problem with mobile phase polarity or compound stability.

Solutions:

  • Increase Mobile Phase Polarity: The solvent system may not be polar enough to move your compound down the column. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent mixture.[1]

  • Check for Precipitation: If the sample was dissolved in a strong solvent for loading and the mobile phase is weak, the compound may have precipitated at the top of the column.[1] Ensure the sample is fully soluble in the initial mobile phase or use the dry loading technique.[1][6]

  • Assess for Irreversible Binding/Decomposition: The compound may be irreversibly binding to or decomposing on the acidic silica gel.[8] If this is suspected, switching to a more inert stationary phase like neutral alumina is recommended.[1][5]

Q4: How do I prepare the column and load my sample for the best results?

A4: Proper column packing and sample loading are critical for achieving good separation.

Experimental Protocol: Column Preparation and Dry Loading

  • Slurry Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase. Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed to prevent disturbance.[1]

  • Sample Preparation for Dry Loading: Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.[1][6]

  • Solvent Removal: Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica gel.[6]

  • Loading the Column: Carefully add the dry, sample-adsorbed silica onto the top of the packed column. Add another thin layer of sand on top.

  • Elution: Begin eluting with your chosen mobile phase, starting with low polarity and collecting fractions. Monitor the fractions by TLC to identify and combine the pure product.[1][5]

Experimental Workflow Visualization

The following diagram outlines a general workflow for troubleshooting the purification of this compound by column chromatography.

G Troubleshooting Workflow for this compound Purification cluster_prep Preparation cluster_run Execution & Monitoring cluster_troubleshoot Troubleshooting TLC Develop TLC (Hexane/EtOAc + 0.5% TEA) Aim for Rf 0.2-0.4 Pack Pack Silica Gel Column with Initial Eluent TLC->Pack Load Dry Load Sample Pack->Load Elute Run Column & Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Issue Problem Occurs? Monitor->Issue Evaporate Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product Tailing Peak Tailing? Issue->Tailing Yes PoorSep Poor Separation? Issue->PoorSep Yes NoElution No Elution? Issue->NoElution Yes Issue->Final No Sol_Tailing Increase TEA to 1% or use Alumina Tailing->Sol_Tailing Sol_PoorSep Decrease Load Optimize Rf Use Gradient PoorSep->Sol_PoorSep Sol_NoElution Increase Eluent Polarity Check for Precipitation Use Alumina NoElution->Sol_NoElution

Caption: A workflow for purifying and troubleshooting this compound.

References

Technical Support Center: Workup Procedures for Palladium-Catalyzed Reactions of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving bromopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: What is the initial step after my palladium-catalyzed reaction with a bromopyridine substrate is complete?

A1: Once the reaction is deemed complete by monitoring techniques like TLC or LC-MS, the first step is to cool the reaction mixture to room temperature.[1][2][3][4]

Q2: How should I quench the reaction?

A2: The quenching procedure depends on the specific reaction type. Common methods include the addition of a saturated aqueous solution of ammonium chloride[1][3][5] or an aqueous solution of sodium bicarbonate.[4] For Buchwald-Hartwig aminations, quenching with water is also a common practice.[3]

Q3: What is a standard extraction procedure for these reactions?

A3: After quenching, the mixture is typically diluted with an organic solvent such as ethyl acetate.[2][4][6][7] The organic layer is then separated, and the aqueous layer is often extracted further with the same organic solvent to ensure complete recovery of the product.[4][6] The combined organic layers are then washed with water and brine, dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[2][3][5][6][7]

Q4: I'm observing a fine black precipitate in my reaction mixture. What is it and what should I do?

A4: A fine black precipitate is likely "palladium black," which is metallic palladium that has precipitated out of the catalytic cycle, indicating catalyst decomposition.[2] To remove this, you can filter the reaction mixture through a pad of celite.[2][4][8]

Q5: Why is removing residual palladium from reactions with bromopyridines so challenging?

A5: The nitrogen atom in the pyridine ring can act as a strong ligand, binding tightly to the palladium catalyst.[8][9][10] This chelation makes it difficult to remove the catalyst using standard methods like simple filtration or solvent extraction alone.[9]

Q6: What are the most effective methods for removing residual palladium?

A6: Several methods can be employed, often in combination:

  • Filtration through Celite: This is effective for removing heterogeneous palladium (e.g., Pd/C) or precipitated palladium black.[2][8][10]

  • Metal Scavengers: Solid-supported scavengers with high affinity for palladium, such as those that are thiol-based or dimercaptotriazine (DMT)-based, are highly effective.[8][9][10]

  • Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium.[8][10]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities behind in the mother liquor.[8][9]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Suggested Solution Citation
Catalyst Poisoning by Pyridine Nitrogen The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Employ bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.[2][6][11]
Inactive Catalyst The active Pd(0) species may not be forming or may be deactivated. Ensure the quality of your palladium source and consider using pre-formed Pd(0) catalysts or highly active precatalysts.[11]
Inefficient Oxidative Addition The C-Br bond of bromopyridines can be less reactive. Increase the reaction temperature or screen different palladium catalysts and more electron-rich, bulky ligands.[6]
Suboptimal Reaction Conditions The base, solvent, and temperature may not be ideal. A screening of these parameters is often necessary. For instance, stronger bases like K₃PO₄ can be effective in challenging couplings.[11]
Oxygen Sensitivity The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to deactivation. Thoroughly degas the reaction mixture and solvents and maintain an inert atmosphere (Argon or Nitrogen).[6][11]
Issue 2: Significant Side Product Formation

Possible Causes & Solutions

Side Reaction Possible Cause Suggested Solution Citation
Homocoupling The coupling of two molecules of the boronic acid or two molecules of the bromopyridine. This is often promoted by the presence of oxygen.Rigorously degas the reaction mixture and solvents using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the mixture.[6][12]
Protodeboronation Hydrolysis of the boronic acid starting material. This is often exacerbated by excess water, high temperatures, and extended reaction times.Use fresh, pure boronic acids, or consider more stable boronic esters (e.g., pinacol esters). Minimize reaction time and temperature.[6][11][12]
Dehalogenation The bromo group on the pyridine is replaced by a hydrogen atom. This can be caused by trace palladium hydride species.Try a different ligand or a milder base. Lowering the reaction temperature may also be beneficial.[11][12]
Issue 3: Difficulty in Removing Palladium Residue

Possible Causes & Solutions

Observation Possible Cause Suggested Solution Citation
High levels of residual palladium in the final product The nitrogen atoms in the pyridine ring and any amino groups can act as strong ligands, chelating with the palladium catalyst and making it difficult to remove.Employ a high-affinity metal scavenger (e.g., thiol-based or triamine-based scavengers). Optimize scavenging conditions such as temperature and time. Consider a sequential treatment, for example, filtration through Celite followed by a scavenger.[8][9][10]
Significant product loss during palladium removal Non-specific adsorption of the product onto the solid support (e.g., activated carbon or scavenger).Reduce the amount of adsorbent used. Screen different scavengers for lower non-specific binding. Consider changing the solvent or using an alternative purification technique like crystallization.[10]
Inconsistent palladium removal between batches Variability in reaction conditions, reagent quality, or workup procedures.Standardize all reaction and workup parameters, including reagent sources, solvent grades, reaction times, and temperatures. Ensure consistent and thorough mixing during scavenging.[10]

Experimental Protocols

General Workup Procedure

This protocol is a general guideline and may require optimization for specific substrates and reaction types.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.[1][2][3][4]

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride[1][3][5] or water.[3]

  • Filtration (if necessary): If a precipitate (e.g., palladium black) is observed, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.[2][4] Wash the filter cake with fresh solvent to ensure complete recovery of the product.[10]

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.[4][6]

  • Washing: Combine the organic layers and wash with water and then with brine.[2][3][5][6][7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2][3][5][6][7]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[1][2][3][4][13]

Palladium Removal with a Thiol-Based Scavenger
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF).[8]

  • Scavenger Addition: Add a thiol-functionalized silica scavenger. A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used.[8]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[8]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[8]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[8][10]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[8][10]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or another sensitive analytical technique to confirm the removal of palladium to the desired level.[9][10]

Visualizations

Workup_Workflow cluster_reaction Reaction Stage cluster_workup Aqueous Workup cluster_purification Purification Stage Reaction_Complete Reaction Complete (Monitored by TLC/LC-MS) Cooling Cool to Room Temperature Reaction_Complete->Cooling Quenching Quench Reaction (e.g., aq. NH4Cl) Cooling->Quenching Extraction Solvent Extraction (e.g., EtOAc) Quenching->Extraction Washing Wash Organic Layer (Water, Brine) Extraction->Washing Drying Dry & Concentrate Washing->Drying Crude_Product Crude Product Drying->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: A general experimental workflow for the workup of palladium-catalyzed reactions.

Troubleshooting_Guide cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Suggested Solutions Low_Yield Low or No Yield Catalyst_Poisoning Catalyst Poisoning Low_Yield->Catalyst_Poisoning Inactive_Catalyst Inactive Catalyst Low_Yield->Inactive_Catalyst Poor_Conditions Suboptimal Conditions Low_Yield->Poor_Conditions Bulky_Ligands Use Bulky Ligands Catalyst_Poisoning->Bulky_Ligands Check_Catalyst_Quality Check Catalyst Quality Inactive_Catalyst->Check_Catalyst_Quality Screen_Parameters Screen Reaction Parameters Poor_Conditions->Screen_Parameters

Caption: A troubleshooting workflow for addressing low product yield.

Palladium_Removal Crude_Mixture Crude Reaction Mixture (Containing Pd) Filtration Filtration through Celite (Removes Pd Black) Crude_Mixture->Filtration Initial Step Crystallization Crystallization Crude_Mixture->Crystallization Alternative Purification Scavenging Treatment with Pd Scavenger (e.g., Thiol-based resin) Filtration->Scavenging For Soluble Pd Activated_Carbon Activated Carbon Treatment Filtration->Activated_Carbon Alternative Purified_Product Purified Product (Low Pd Content) Scavenging->Purified_Product Activated_Carbon->Purified_Product Crystallization->Purified_Product

Caption: Decision tree for palladium removal strategies.

References

Improving the stability of 3-Bromo-2,5-dimethylpyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 3-Bromo-2,5-dimethylpyridine in solution. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow. What could be the cause?

A1: A color change in your solution is often an initial sign of degradation. This can be caused by several factors, including:

  • Photodegradation: Exposure to UV or visible light can induce degradation of pyridine-containing compounds. It is recommended to store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]

  • Oxidation: The pyridine ring can be susceptible to oxidation, especially with prolonged exposure to air. Consider purging the solution with an inert gas like nitrogen or argon.

  • Reaction with Impurities: Trace impurities in the solvent or from the container could be reacting with the compound. Ensure you are using high-purity solvents and clean glassware.

Q2: I am observing a precipitate forming in my solution over time. What should I do?

A2: Precipitate formation can indicate either poor solubility or degradation into an insoluble product. To address this:

  • Verify Solubility: Ensure that the concentration of this compound is not exceeding its solubility limit in the chosen solvent at the storage temperature.

  • Prepare Fresh Solutions: It is best practice to prepare solutions fresh and use them promptly to minimize the chances of degradation-related precipitation.[2]

  • Lower Storage Temperature: Storing the solution at a lower temperature (e.g., 2-8°C or -20°C) can slow down degradation reactions that may be forming insoluble byproducts.[1]

Q3: My reaction yields are inconsistent when using a stock solution of this compound. Could stability be the issue?

A3: Yes, inconsistent yields can be a result of the degradation of your starting material. The concentration of the active compound in your stock solution may be decreasing over time. It is crucial to:

  • Assess Purity: Before each experiment, or on a regular schedule, verify the purity of your stock solution using an analytical technique like HPLC.[3]

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions to ensure the concentration and purity of this compound are as expected.

  • Standardize Storage: Implement a standard protocol for storing your solutions (e.g., protected from light, under an inert atmosphere, at a consistent low temperature) to ensure reproducibility.[1]

Q4: What are the optimal storage conditions for a solution of this compound?

A4: To maximize the stability of your solution, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or below for long-term storage.[1]

  • Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]

  • Atmosphere: To prevent oxidation, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.[1]

  • Container: Use high-quality, inert containers (e.g., borosilicate glass) with airtight seals.

Q5: What solvents are recommended for dissolving this compound?

A5: this compound is generally soluble in common organic solvents. For reactions, aprotic solvents like tetrahydrofuran (THF), dioxane, toluene, or dichloromethane (DCM) are often suitable.[4] The choice of solvent can impact stability, so it is advisable to perform a preliminary stability assessment in the selected solvent if the solution is to be stored for an extended period.

Data Presentation

The following tables summarize hypothetical stability data for this compound under various conditions. This data is illustrative and intended to guide researchers in setting up their own stability studies.

Table 1: Effect of Temperature on Stability in Acetonitrile (Stored for 7 Days in the Dark)

Storage Temperature (°C)Purity (%)Degradation (%)
25 (Ambient)97.52.5
499.10.9
-20>99.8<0.2

Table 2: Effect of Light Exposure on Stability in Acetonitrile (Stored at 25°C for 24 Hours)

ConditionPurity (%)Degradation (%)
Dark99.60.4
Ambient Light98.21.8
UV Light (254 nm)94.55.5

Table 3: Effect of pH on Stability in Aqueous/Acetonitrile Solution (1:1) (Stored at 25°C for 48 Hours)

pHPurity (%)Degradation (%)
2.0 (Acidic)96.83.2
7.0 (Neutral)99.20.8
9.0 (Basic)95.54.5

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound in solution.

1. Instrumentation and Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer). The exact gradient should be optimized to separate the parent compound from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard: Dilute the stock solution to a suitable working concentration (e.g., 100 µg/mL).

  • Forced Degradation Samples (for method validation):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before injection.

    • Oxidation: Treat the stock solution with a small amount of 3% hydrogen peroxide at room temperature.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for several hours.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C).

3. Analysis:

  • Inject the working standard and the prepared samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.

4. Quantification:

  • Calculate the percentage of remaining this compound in the stressed samples relative to an unstressed control sample.

Visualizations

G Troubleshooting Workflow for Solution Instability cluster_observe Observation cluster_investigate Investigation cluster_identify Identify Cause cluster_action Corrective Action observe Solution of this compound shows instability (e.g., color change, precipitate, inconsistent results) check_storage Review Storage Conditions observe->check_storage check_purity Analyze Purity (e.g., HPLC) observe->check_purity is_light Exposed to Light? check_storage->is_light is_temp High Temperature? check_storage->is_temp is_air Exposed to Air? check_storage->is_air is_ph Extreme pH? check_purity->is_ph action_light Store in amber vials or wrap in foil is_light->action_light Yes action_fresh Prepare solutions fresh before use is_light->action_fresh action_temp Store at low temperature (2-8°C or -20°C) is_temp->action_temp Yes is_temp->action_fresh action_air Purge with inert gas (N2 or Ar) is_air->action_air Yes is_air->action_fresh action_ph Use neutral, buffered solutions if possible is_ph->action_ph Yes is_ph->action_fresh

A troubleshooting flowchart for addressing instability issues.

G Potential Degradation Pathways cluster_pathways Degradation Stressors cluster_products Potential Degradation Products parent This compound light Light (Photodegradation) parent->light heat Heat (Thermal Degradation) parent->heat water H2O / H+ / OH- (Hydrolysis) parent->water oxygen O2 (Oxidation) parent->oxygen debrominated Debrominated Species light->debrominated heat->debrominated hydroxylated 2,5-Dimethyl-3-hydroxypyridine water->hydroxylated n_oxide Pyridine N-oxide oxygen->n_oxide oxidized_methyl Oxidized Methyl Groups (e.g., -CH2OH, -CHO, -COOH) oxygen->oxidized_methyl

Potential degradation pathways for this compound.

References

Validation & Comparative

Comparative NMR Analysis of 3-Bromo-2,5-dimethylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-2,5-dimethylpyridine and related pyridine derivatives. The analysis is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation and characterization of this class of compounds.

Comparative Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its parent compound, 2,5-dimethylpyridine, as well as the isomeric 3,5-dimethylpyridine. These comparisons highlight the influence of the bromine substituent and the placement of methyl groups on the electronic environment of the pyridine ring.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

CompoundH-4H-62-CH₃5-CH₃
2,5-Dimethylpyridine (Experimental)~7.32 (d)~8.20 (s)~2.50 (s)~2.30 (s)
This compound (Predicted) 7.45 (s) 8.15 (s) 2.65 (s) 2.38 (s)
3,5-Dimethylpyridine (Experimental)~7.27 (s)~8.23 (s)-~2.29 (s)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃

CompoundC-2C-3C-4C-5C-62-CH₃5-CH₃
2,5-Dimethylpyridine (Experimental)156.2137.0130.3123.2149.023.517.8
This compound (Predicted) 157.1 117.5 140.8 132.5 148.2 24.1 18.0
3,5-Dimethylpyridine (Experimental)147.2133.5137.4133.5147.2-18.2

Spectral Analysis and Comparison

The introduction of a bromine atom at the C-3 position of the 2,5-dimethylpyridine ring induces significant changes in the chemical shifts of the neighboring nuclei.

  • ¹H NMR Analysis: In the predicted spectrum of this compound, the proton at C-4 (H-4) is expected to shift downfield to approximately 7.45 ppm compared to ~7.32 ppm in the parent 2,5-dimethylpyridine. This deshielding effect is a direct consequence of the electron-withdrawing inductive effect of the adjacent bromine atom. The signal for the proton at C-6 (H-6) is less affected, showing only a minor predicted shift. The methyl protons also exhibit slight downfield shifts, with the 2-CH₃ group being more influenced due to its proximity to the bromine.

  • ¹³C NMR Analysis: The most dramatic effect in the ¹³C NMR spectrum is observed at the carbon atom directly bonded to the bromine. The predicted chemical shift for C-3 in this compound is approximately 117.5 ppm. This represents a significant upfield shift compared to a typical aromatic C-H carbon in this position (~137.0 ppm in 2,5-dimethylpyridine), a phenomenon known as the "heavy atom effect." Conversely, the adjacent carbons, C-2 and C-4, are deshielded (shifted downfield) due to the inductive effect of the bromine.

Logical Relationship Diagram

The following diagram illustrates the structure of this compound with atom numbering corresponding to the assignments in the data tables. This visualization helps to correlate the structural features with the observed and predicted NMR spectral data.

Caption: Structure of this compound.

Experimental Protocols

This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for pyridine derivatives.

I. Sample Preparation

  • Weighing: Accurately weigh 5-15 mg of the purified pyridine derivative into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is commonly used for non-polar to moderately polar compounds.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (typically included in commercially available deuterated solvents).

  • Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.

II. NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 400 MHz or higher.

  • Tuning and Locking: Insert the sample into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Lock the field frequency using the deuterium signal from the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-32, depending on sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled, single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.

    • Temperature: 298 K (25 °C).

III. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase correct the spectrum. Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) or the internal TMS standard (δ = 0.00 ppm).

  • Analysis: Integrate the signals in the ¹H spectrum to determine relative proton counts. Identify the chemical shift, multiplicity, and coupling constants for all signals.

Reactivity Face-Off: 3-Bromopyridine vs. 3-Chloropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the synthesis of novel pharmaceuticals and functional materials, the pyridine scaffold is a ubiquitous and critical building block. Functionalization of this heterocycle often relies on palladium-catalyzed cross-coupling reactions, where the choice of the halide on the pyridine ring is a crucial decision point, balancing reactivity against cost and availability. This guide provides an objective, data-driven comparison of the reactivity of 3-bromopyridines and 3-chloropyridines in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.

The Theoretical Basis: A Tale of Two Bonds

The difference in reactivity between 3-bromo- and 3-chloropyridine is fundamentally rooted in the bond dissociation energies (BDE) of their respective carbon-halogen (C-X) bonds. The rate-determining step for many palladium-catalyzed cross-coupling reactions is the oxidative addition of the C-X bond to the low-valent palladium(0) catalyst.[1][2] A weaker bond will undergo this step more readily, leading to a faster overall reaction rate and often allowing for milder reaction conditions.

The C-Cl bond is significantly stronger than the C-Br bond, demanding more energy for cleavage.

  • C-Cl Bond Dissociation Energy: ~339 kJ/mol[2]

  • C-Br Bond Dissociation Energy: ~276 kJ/mol[2]

This substantial difference in bond strength dictates that 3-bromopyridines are inherently more reactive substrates than their 3-chloropyridine counterparts.[3] Consequently, reactions with 3-chloropyridines often necessitate more advanced, highly active catalyst systems, stronger bases, and higher temperatures to achieve comparable efficiency to 3-bromopyridines.[4]

Quantitative Reactivity Comparison

The following tables summarize quantitative data from representative cross-coupling reactions, illustrating the practical implications of the differing C-X bond strengths. While conditions are optimized for each substrate, the data highlights the generally more forcing requirements for the activation of the C-Cl bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for C-C bond formation. The data below shows a typical comparison where the less reactive 3-chloropyridine requires a more sophisticated, bulky phosphine ligand (XPhos) and higher temperatures to achieve a high yield.[5]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
3-Bromopyridine Phenylboronic AcidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O80 °C / 6 h96
3-Chloropyridine Phenylboronic acid pinacol esterXPhos Pd G3 (1 mol%)K₃PO₄2-MeTHF100 °C / 12-24 h95
Buchwald-Hartwig Amination

For C-N bond formation, the Buchwald-Hartwig amination is indispensable. Activating 3-chloropyridine typically requires more electron-rich and sterically hindered ligands (e.g., RuPhos, BrettPhos) and elevated temperatures compared to the more reactive 3-bromopyridine.[4][6]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
3-Bromo-2-aminopyridine MorpholinePd₂(dba)₃ (2 mol%) / RuPhos (8 mol%)LiHMDSTHF65 °C / 16 h83
3-Chloropyridine Morpholine(SIPr)Pd(methallyl)Cl (3 mol%)LHMDSTHF22 °C / 25 min94

Note: The example for 3-chloropyridine uses a highly active N-heterocyclic carbene (NHC) precatalyst, demonstrating the advanced systems often required for chloro-arene activation.[7]

Sonogashira Coupling

The Sonogashira reaction provides a powerful route to C(sp²)-C(sp) bonds. While 3-bromopyridines undergo this transformation readily under standard conditions, 3-chloropyridines are notoriously challenging substrates, often requiring specialized ligands and higher catalyst loadings to achieve viable yields.[8][9]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
3-Bromopyridine PhenylacetylenePd(CH₃CN)₂Cl₂ (0.5 mol%) / cataCXium A (1 mol%)Cs₂CO₃2-MeTHFRT / 1 h95
3-Chloropyridine PhenylacetylenePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene110 °C / 24 h70-80 (est.)

Note: Data for 3-chloropyridine is estimated based on typical conditions required for challenging aryl chlorides, as direct comparative data is sparse.[10]

Experimental Methodologies

Detailed protocols for representative reactions are provided below. These serve as a starting point for optimization based on specific substrate scope.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol utilizes a classic, broadly applicable palladium catalyst.[5]

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 6 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 3-Chloropyridine

This protocol employs a modern, highly active catalyst system necessary for the less reactive chloride substrate.[4]

  • Reaction Setup: In a nitrogen-filled glovebox, add 3-chloropyridine (1.0 mmol), the desired amine (1.2 mmol), a bulky biarylphosphine ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol) to an oven-dried vial. Add a palladium source (e.g., Pd₂(dba)₃, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (2 mL).

  • Reaction: Seal the vial and heat in a preheated oil bath at 100-110 °C for 12-24 hours, monitoring by LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling of 3-Bromopyridine (Copper-Free)

This protocol uses a modern, copper-free system to avoid potential issues with copper catalysis.[8]

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), Pd(CH₃CN)₂Cl₂ (0.005 mmol, 0.5 mol%), cataCXium A (0.01 mmol, 1.0 mol%), and Cs₂CO₃ (1.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous 2-MeTHF (5 mL), followed by phenylacetylene (1.5 mmol).

  • Reaction: Stir the mixture at room temperature for 1 hour or until complete consumption of the starting material is observed by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Mechanistic and Workflow Diagrams

To visualize the underlying principles, the following diagrams illustrate the catalytic cycle and the decision-making workflow.

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Ar-Pd(II)(X)L_n Pd0->OA Oxidative Addition (Ar-X) Rate-Determining Step Trans Ar-Pd(II)(R)L_n OA->Trans Transmetalation (R-M) Trans->Pd0 Reductive Elimination RE Product (Ar-R) Trans->RE ArX Aryl Halide (3-Br/Cl-Pyridine) ArX->OA

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Reactivity_Workflow start Select Halopyridine Substrate substrate 3-Bromopyridine or 3-Chloropyridine? start->substrate bromo 3-Bromopyridine (Higher Reactivity) substrate->bromo Bromo chloro 3-Chloropyridine (Lower Reactivity) substrate->chloro Chloro bromo_cond Milder Conditions: - Standard Catalysts (e.g., Pd(PPh₃)₄) - Lower Temperatures (RT - 80°C) - Shorter Reaction Times bromo->bromo_cond chloro_cond Forcing Conditions: - Advanced Catalysts (Bulky Ligands, Precatalysts) - Higher Temperatures (>100°C) - Longer Reaction Times chloro->chloro_cond

Caption: Decision workflow for selecting reaction conditions.

Conclusion

The choice between 3-bromopyridine and 3-chloropyridine in cross-coupling reactions presents a classic trade-off between reactivity and reagent cost. 3-Bromopyridines are significantly more reactive due to their weaker C-Br bond, allowing for the use of milder conditions, simpler catalyst systems, and shorter reaction times, which is often ideal for complex molecules with sensitive functional groups.[2] In contrast, 3-chloropyridines are generally less expensive and more readily available but require more robust and specialized catalytic systems, higher temperatures, and longer reaction times to achieve high yields.[4] The continued advancement in ligand and catalyst design is progressively closing this reactivity gap, making chloro-heteroarenes increasingly viable and economical substrates for large-scale synthesis. For laboratory-scale research and complex target synthesis where reaction efficiency and mildness are paramount, 3-bromopyridine often remains the substrate of choice.

References

Spectroscopic Analysis for Structural Confirmation of 3-Bromo-2,5-dimethylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of spectroscopic data to confirm the structure of 3-Bromo-2,5-dimethylpyridine against its potential isomers, primarily 4-Bromo-2,5-dimethylpyridine and 2-Bromo-3,5-dimethylpyridine. The successful synthesis of the target molecule is critically dependent on regioselectivity, making unambiguous structural confirmation essential. This document outlines detailed experimental protocols for synthesis and spectroscopic analysis and presents a comparative summary of the expected spectroscopic data for the key isomers.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the electrophilic bromination of 2,5-dimethylpyridine (2,5-lutidine), can potentially yield a mixture of brominated isomers. Therefore, rigorous spectroscopic analysis is paramount to verify the precise position of the bromine substituent on the pyridine ring. This guide focuses on the key differentiating features in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that allow for the unequivocal identification of this compound.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for this compound and its common isomers. This data provides a clear basis for structural differentiation.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-4H-6CH₃-2CH₃-5
This compound ~7.4 (s)~8.1 (s)~2.5 (s)~2.3 (s)
4-Bromo-2,5-dimethylpyridine-~8.0 (s)~2.4 (s)~2.4 (s)
2-Bromo-3,5-dimethylpyridine~7.3 (d)~7.9 (d)-~2.2 (s)
2,5-Dimethylpyridine (Starting Material)~7.3 (d)~8.2 (s)~2.5 (s)~2.3 (s)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC-2C-3C-4C-5C-6CH₃-2CH₃-5
This compound ~157~120~138~130~147~23~18
4-Bromo-2,5-dimethylpyridine~158~133~125~133~149~24~18
2-Bromo-3,5-dimethylpyridine~140~138~137~131~148-~18
2,5-Dimethylpyridine (Starting Material)~157~130~136~123~149~24~18

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC-H (Aromatic)C=C, C=N StretchingC-H (Alkyl)C-Br Stretching
This compound ~3050-3100~1550-1600~2850-3000~600-700
4-Bromo-2,5-dimethylpyridine~3050-3100~1550-1600~2850-3000~600-700
2-Bromo-3,5-dimethylpyridine~3050-3100~1550-1600~2850-3000~600-700
2,5-Dimethylpyridine (Starting Material)~3050-3100~1550-1600~2850-3000-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M+2]⁺Key Fragmentation Ions
This compound 185/187Isotopic pattern for one Br[M-Br]⁺, [M-CH₃]⁺
4-Bromo-2,5-dimethylpyridine185/187Isotopic pattern for one Br[M-Br]⁺, [M-CH₃]⁺
2-Bromo-3,5-dimethylpyridine185/187Isotopic pattern for one Br[M-Br]⁺, [M-CH₃]⁺
2,5-Dimethylpyridine (Starting Material)107-[M-H]⁺, [M-CH₃]⁺

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the bromination of substituted pyridines.

Materials:

  • 2,5-Dimethylpyridine (2,5-lutidine)

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethylpyridine in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature at 0 °C.

  • Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and concentrate to yield pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature. Use standard pulse programs.

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the liquid product can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an IR-transparent cell.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) system for sample introduction and separation.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol).

  • Acquisition: Use electron ionization (EI) at 70 eV. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural confirmation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start 2,5-Dimethylpyridine reaction Bromination (NBS, H₂SO₄) start->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr ¹H & ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation

Caption: Experimental workflow for synthesis and analysis.

This guide provides a framework for the synthesis and rigorous structural confirmation of this compound. By comparing the acquired spectroscopic data with the reference data provided, researchers can confidently identify the correct isomer and ensure the purity of their product for subsequent applications.

Unlocking the Potential of Substituted Pyridine Derivatives: A Comparative Guide Based on DFT and Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of substituted pyridine derivatives, leveraging both Density Functional Theory (DFT) calculations and experimental data. We delve into the synthesis, characterization, and biological evaluation of these promising compounds, with a focus on 2-amino-4,6-diphenylnicotinonitrile and its derivatives as a case study in anticancer research.

This guide presents a clear, data-driven comparison of the electronic properties and biological activities of selected pyridine derivatives. By juxtaposing theoretical predictions from DFT with tangible experimental outcomes, we aim to illuminate the structure-activity relationships that are crucial for rational drug design and development.

Comparative Analysis of Physicochemical Properties and Biological Activity

The following table summarizes the key DFT-calculated electronic properties and experimentally determined cytotoxic activities of three selected 2-amino-4,6-diphenylnicotinonitrile derivatives. These compounds have been investigated for their potential as anticancer agents against human breast cancer cell lines (MCF-7 and MDA-MB-231).

Compound/Derivative NameSubstitution at Phenyl Ring (Position 6)HOMO (eV)LUMO (eV)Energy Gap (HOMO-LUMO) (eV)Dipole Moment (Debye)Experimental IC50 (µM) vs. MCF-7[1]Experimental IC50 (µM) vs. MDA-MB-231[1]
1 Unsubstituted-5.78-1.554.234.672.503.10
2 4-Chloro-5.87-1.684.193.321.802.50
3 4-Methoxy-5.59-1.434.165.480.901.20

Lower IC50 values indicate higher cytotoxic activity.

Methodologies: A Closer Look at Experimental and Computational Protocols

The synthesis and analysis of these pyridine derivatives involve a combination of wet-lab chemistry and in-silico computational methods. The following tables provide a detailed overview of the key experimental and computational protocols employed in the cited studies.

Table 2: Experimental Protocols [1]

Protocol Detailed Methodology
Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Derivatives A two-step synthesis was employed. First, chalcones were synthesized by reacting equimolar amounts of substituted acetophenones and aldehydes under basic conditions (10% alcoholic NaOH) in ethanol at room temperature. In the second step, the resulting chalcone (1 mmol) was refluxed overnight with malononitrile (1 equivalent) and ammonium acetate (3 equivalents) in absolute ethanol to yield the final 2-amino-4,6-diphenylnicotinonitrile derivative.
In Vitro Cytotoxicity Assay (MTT Assay) Human breast cancer cell lines (MCF-7 and MDA-MB-231) were seeded in 96-well plates. The cells were then treated with various concentrations of the synthesized pyridine derivatives. After a specified incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured using a microplate reader to determine cell viability and calculate the IC50 values.
Characterization The synthesized compounds were characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy to identify functional groups (N-H and -CN stretches), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure. Mass spectrometry was also used to determine the molecular weight of the compounds.[1]

Table 3: Computational Protocols [1]

Protocol Detailed Methodology
Density Functional Theory (DFT) Calculations Quantum chemical calculations were performed using DFT. The geometry of the molecules was optimized using a specific functional and basis set. This optimization provides the most stable three-dimensional structure of the molecule.
Software and Method The specific software package and the DFT functional (e.g., B3LYP) combined with a particular basis set (e.g., 6-311++G(d,p)) are crucial for the accuracy of the calculations. These details are essential for the reproducibility of the computational results.[2][3]
Calculation of Electronic Properties Following geometry optimization, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap and the dipole moment were then derived from these calculations to provide insights into the molecule's reactivity and polarity.[1]

Visualizing the Workflow and Logical Connections

To better illustrate the processes involved in the study of substituted pyridine derivatives, the following diagrams, generated using Graphviz, depict a typical experimental workflow and the logical relationship between computational and experimental approaches.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Reactants Reactants Reaction Reaction Reactants->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Characterization Characterization Purification->Characterization Pure Compound Pure Compound Characterization->Pure Compound In-vitro Assays In-vitro Assays Pure Compound->In-vitro Assays Data Analysis Data Analysis In-vitro Assays->Data Analysis Biological Activity Biological Activity Data Analysis->Biological Activity

Caption: Experimental workflow for synthesis and evaluation.

dft_experimental_logic Molecular Design Molecular Design DFT Calculations DFT Calculations Molecular Design->DFT Calculations Synthesis & Characterization Synthesis & Characterization Molecular Design->Synthesis & Characterization Predicted Properties Predicted Properties DFT Calculations->Predicted Properties Correlation Correlation Predicted Properties->Correlation Experimental Data Experimental Data Synthesis & Characterization->Experimental Data Experimental Data->Correlation Structure-Activity Relationship Structure-Activity Relationship Correlation->Structure-Activity Relationship

Caption: Logic of DFT and experimental comparison.

References

A Comparative Guide to Suzuki Coupling Efficiency Across Bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds. For professionals in drug development and medicinal chemistry, pyridyl scaffolds are of immense importance, and the bromopyridine isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—serve as fundamental building blocks. However, the position of the bromine atom on the pyridine ring dramatically influences the efficiency and outcome of the Suzuki coupling. This guide provides an objective comparison of the performance of these three isomers, supported by representative experimental data, to aid in reaction design and optimization.

Reactivity Overview

The reactivity of bromopyridine isomers in palladium-catalyzed Suzuki coupling is dictated by the electronic properties of the pyridine ring and the position of the bromine substituent. The general trend in reactivity is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine

  • 4-Bromopyridine: This isomer is typically the most reactive. The strong electron-withdrawing effect of the nitrogen atom at the para-position polarizes the C4-Br bond, making the carbon atom highly electrophilic and thus more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[1]

  • 2-Bromopyridine: The C2-Br bond is also activated; however, the proximity of the nitrogen atom's lone pair of electrons can lead to coordination with the palladium catalyst. This can sometimes inhibit the reaction, requiring the use of specialized bulky phosphine ligands to shield the palladium center and achieve high yields.[1]

  • 3-Bromopyridine: As the least reactive of the three, the C3-Br bond is less activated because the electronic influence of the nitrogen atom at the meta position is weaker. Consequently, Suzuki couplings with 3-bromopyridine often necessitate more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems to achieve yields comparable to the other isomers.[1]

Quantitative Comparison of Reaction Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of each bromopyridine isomer with phenylboronic acid. It is important to note that these yields are illustrative and can vary significantly based on the specific reaction conditions, including the catalyst, ligand, base, and solvent system employed.[1]

Bromopyridine IsomerProductRepresentative Yield (%)
2-Bromopyridine2-Phenylpyridine75-85%
3-Bromopyridine3-Phenylpyridine60-70%
4-Bromopyridine4-Phenylpyridine85-95%

Experimental Protocol

This section details a general experimental protocol for the Suzuki-Miyaura cross-coupling of a bromopyridine isomer with an arylboronic acid. Optimization of this protocol is often necessary for specific substrates.

Materials:

  • Bromopyridine isomer (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (high purity Argon or Nitrogen)

  • Oven-dried Schlenk flask and standard glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically run for 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle pd0 Pd(0)L2 complex1 R1-Pd(II)L2-X pd0->complex1 oxidative_addition Oxidative Addition complex2 R1-Pd(II)L2-R2 complex1->complex2 transmetalation Transmetalation complex2->pd0 product R1-R2 complex2->product reductive_elimination Reductive Elimination r1x R1-X r1x->pd0 r2b R2-B(OR)2 r2b->complex1 base Base base->complex1

References

Unveiling Novel Pyridine Derivatives: A Comparative Guide to Structural Validation by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. X-ray crystallography stands as the definitive method for elucidating the atomic arrangement of crystalline solids, providing unequivocal evidence of molecular conformation and stereochemistry. This guide offers a comparative analysis of X-ray crystallography for the validation of two recently synthesized classes of novel pyridine-based derivatives: thienylpyridines and imidazo[4,5-b]pyridines. We present a detailed examination of their crystallographic data, a comparison with alternative analytical techniques, and comprehensive experimental protocols.

A Tale of Two Pyridines: Crystallographic Data Comparison

The unequivocal structural validation of novel chemical entities is paramount. In this context, single-crystal X-ray diffraction provides a wealth of information, from the fundamental unit cell parameters to the precise coordinates of each atom in the crystal lattice. Below, we compare the key crystallographic data for two distinct, recently synthesized pyridine derivatives, offering a glimpse into their solid-state structures.

Table 1: Comparative Crystallographic Data for Novel Pyridine Derivatives

ParameterThienylpyridine Derivative (2a)Imidazo[4,5-b]pyridine Derivative (4)
Chemical Formula C₁₅H₁₅N₃O₃S₂C₁₅H₁₁BrN₄O₂
Formula Weight 349.43375.19
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 8.245(3)10.138(2)
b (Å) 16.012(6)12.119(3)
c (Å) 12.345(5)12.603(3)
α (°) 9090
β (°) 98.45(3)109.87(3)
γ (°) 9090
Volume (ų) 1612.1(11)1452.3(6)
Z 44
Calculated Density (Mg/m³) 1.4391.716
Radiation type Mo KαMo Kα
Wavelength (Å) 0.710730.71073
Temperature (K) 293(2)296(2)
Reflections collected 114259868
Independent reflections 28342555
R-int 0.0450.034
Final R indices [I>2σ(I)] R₁ = 0.054, wR₂ = 0.138R₁ = 0.042, wR₂ = 0.108
Goodness-of-fit on F² 1.031.05
CCDC Deposition No. -2087998

Note: Data for the Thienylpyridine Derivative (2a) is sourced from the supplementary information of J. Agric. Food Chem. 2023, 71, 46, 17627–17634. Data for the Imidazo[4,5-b]pyridine Derivative (4) is sourced from CCDC deposition number 2087998.

Beyond Diffraction: A Comparative Look at Validation Techniques

While X-ray crystallography provides the ultimate structural proof, a multi-faceted approach to compound validation is often employed in research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer complementary information, each with its own strengths and limitations.

Table 2: Comparison of Validation Methods for Novel Pyridine Derivatives

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemical relationships in solution.Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues.
Sample State Single crystal.Solution.Solid or solution, requires ionization.
Strengths Unambiguous structure determination; "gold standard" for absolute configuration.Provides information about the molecule's structure and dynamics in a more biologically relevant state (solution).High sensitivity, requires very small amounts of sample, provides molecular formula confirmation.
Limitations Requires a suitable single crystal, which can be difficult to grow; provides a static picture of the molecule.Can be difficult to interpret for complex molecules with overlapping signals; does not provide absolute 3D structure.Does not provide detailed 3D structural information; isomers can be difficult to distinguish.
Typical Application Final confirmation of a novel compound's structure, elucidation of protein-ligand interactions.Routine characterization of synthetic intermediates and final products, conformational analysis.Confirmation of successful synthesis, identification of compounds in complex mixtures (e.g., metabolite profiling).

Illuminating the Path: Experimental Workflows

To fully appreciate the data presented, it is essential to understand the processes by which they are obtained. The following diagrams illustrate the typical workflows for the validation of novel pyridine-based derivatives using X-ray crystallography and a comparison of the different validation approaches.

X-ray Crystallography Workflow X-ray Crystallography Workflow for a Novel Pyridine Derivative cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesize Pyridine Derivative Purification Purify Compound (e.g., Chromatography) Synthesis->Purification Crystallization Grow Single Crystals (e.g., Slow Evaporation) Purification->Crystallization Mounting Mount Crystal on Diffractometer Crystallization->Mounting Xray Expose to X-ray Beam Mounting->Xray Diffraction Collect Diffraction Data Xray->Diffraction Processing Process Data (Integration, Scaling) Diffraction->Processing Phasing Solve Phase Problem (e.g., Direct Methods) Processing->Phasing Model Build Initial Molecular Model Phasing->Model Refinement Refine Model Against Experimental Data Model->Refinement Validation Validate Final Structure Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF file)

Caption: Workflow for X-ray Crystallography.

Caption: Comparison of Validation Methods.

In Detail: Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. To this end, we provide detailed methodologies for the key experiments cited in this guide.

X-ray Crystallography Protocol
  • Crystal Growth: Single crystals of the thienylpyridine derivative were grown by slow evaporation of a solution of the compound in a mixture of dichloromethane and n-hexane at room temperature. For the imidazo[4,5-b]pyridine derivative, single crystals were obtained by slow evaporation from an ethanol solution.

  • Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The data were collected at a temperature of 293(2) K or 296(2) K using a series of ω and φ scans.

  • Structure Solution and Refinement: The collected data were processed using the SAINT software package. The structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the purified pyridine derivative was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 or 500 MHz.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz). The multiplicity of signals is denoted as s (singlet), d (doublet), t (triplet), q (quartet), or m (multiplet).

Mass Spectrometry Protocol
  • Sample Introduction: A dilute solution of the pyridine derivative in a suitable solvent (e.g., methanol or acetonitrile) was introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Ionization: Electrospray ionization (ESI) was used to generate gas-phase ions of the analyte.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions was determined using a time-of-flight (TOF) or quadrupole mass analyzer. High-resolution mass spectrometry (HRMS) was employed to determine the accurate mass and elemental composition of the molecular ion.

By presenting this comprehensive comparison, we aim to provide researchers with a valuable resource for understanding the critical role of X-ray crystallography in the validation of novel pyridine-based derivatives and how it complements other essential analytical techniques in the pursuit of scientific discovery.

A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 3-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. 3-Bromo-2,5-dimethylpyridine serves as a versatile building block, and its derivatization through palladium-catalyzed cross-coupling reactions is a key strategy for accessing a diverse range of novel molecules. The choice of the palladium catalyst system, including the palladium precursor and the associated ligand, is critical for achieving optimal reaction performance, influencing yield, reaction time, and functional group tolerance.[1]

This guide provides a comparative analysis of various palladium catalysts for common cross-coupling reactions involving substrates analogous to this compound, such as other bromopyridine derivatives. The data presented is compiled from a variety of sources to offer a predictive framework for catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalyst Systems

The efficiency of a cross-coupling reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent.[1] The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with various bromopyridine derivatives, offering insights applicable to this compound.

Reaction Type Palladium Catalyst (mol%) Ligand (mol%) Coupling Partner Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Observations Reference
Suzuki-Miyaura Pd(PPh₃)₄ (3)-Phenylboronic acidK₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285A standard, versatile catalyst for Suzuki couplings.[2][2]
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)4-Methoxyphenylboronic acidK₃PO₄ (3)Toluene1001692Bulky, electron-rich phosphine ligands often improve yields with heteroaryl halides.[2][3][2]
Suzuki-Miyaura Pd₂(dba)₃ (1.5)XPhos (3)3-Thienylboronic acidCs₂CO₃ (2.5)THF801888XPhos is another highly effective bulky monophosphine ligand for challenging substrates.[1][2]
Buchwald-Hartwig Amination Pd(OAc)₂ (2)BINAP (3)MorpholineNaOt-Bu (1.4)Toluene1001895BINAP is a classic ligand for C-N bond formation.Based on general principles[4][5]
Buchwald-Hartwig Amination Pd₂(dba)₃ (2)Xantphos (4)AnilineCs₂CO₃ (1.5)1,4-Dioxane1102491Xantphos is effective for coupling with a wide range of amines.[6][6]
Heck Pd(OAc)₂ (2)P(o-tolyl)₃ (4)StyreneEt₃N (2)DMF1002480A common catalyst system for Heck reactions with aryl bromides.[2][2]
Heck Pd(OAc)₂ (2)PPh₃ (4)n-Butyl acrylateNEt₃ (1.5)DMF1201888Triphenylphosphine is a widely used, cost-effective ligand.Based on general protocols[1]

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These are general protocols and may require optimization for this compound and specific coupling partners.

Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and degassed water, 4:1 ratio)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.[2]

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.[2]

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed C-N coupling of aryl bromides.[4][5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine via syringe.

  • Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of celite or silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Heck Reaction

This is a general procedure for the Heck reaction with aryl bromides.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, the alkene, and the base via syringe.[2]

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.[2]

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.[2]

Experimental Workflow

The following diagram illustrates a general workflow for palladium-catalyzed cross-coupling reactions.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl halide, coupling partner, and base in an oven-dried flask B Evacuate and backfill with inert gas (3x) A->B C Add Pd catalyst and ligand B->C D Add anhydrous, degassed solvent C->D E Heat to desired temperature with vigorous stirring D->E F Monitor progress by TLC, GC-MS, or LC-MS E->F G Cool to room temperature and quench (if necessary) F->G Reaction Complete H Aqueous workup (extraction with organic solvent) G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J K Characterization (NMR, MS, etc.) J->K Final Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-2,5-dimethylpyridine via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 3-Bromo-2,5-dimethylpyridine. This guide includes detailed experimental protocols and supporting data to aid in the selection of the most suitable analytical methodology.

Comparative Analysis of Purity Assessment Techniques

The purity of this compound can be determined using several analytical methods, each with distinct advantages and limitations. HPLC is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like many pyridine derivatives.[1] A comparison with other common techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a broader perspective for analytical strategy.

Analytical TechniquePrincipleInformation ObtainedKey AdvantagesCommon Limitations
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Provides quantitative purity data (as a percentage of the main peak area), and allows for the quantification of non-volatile impurities.[2]Versatile for a wide range of compounds, offers excellent quantitative accuracy and reproducibility.[2]Peak identification can be ambiguous without a specific reference standard for each impurity.[2]
GC-MS Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based identification.Yields purity percentages and enables the identification of volatile impurities and isomers through their mass spectra.[2]Provides high resolution for volatile compounds and definitive identification of impurities through mass spectral libraries.[2]Not suitable for non-volatile or thermally labile compounds that may degrade at high temperatures.[2]
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed information about molecular structure.Allows for the structural confirmation of the primary compound and the identification and quantification of impurities.[2]Provides extensive structural information and can be used to identify unknown impurities without reference standards.[2]Generally possesses lower sensitivity for trace impurities when compared to chromatographic methods like HPLC and GC-MS.[2]
Experimental Workflow

The following diagram illustrates a typical workflow for the assessment of synthesized this compound purity, from sample preparation to data analysis.

workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis synthesis Synthesis of this compound workup Reaction Work-up & Crude Product Isolation synthesis->workup sample_prep Sample Preparation for HPLC workup->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_processing Data Processing & Purity Calculation hplc_analysis->data_processing final_report final_report data_processing->final_report Final Report

Caption: Workflow for Purity Assessment of this compound.

Detailed Experimental Protocols

A detailed and validated experimental protocol is essential for achieving reliable and reproducible purity data.

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC method is generally suitable for pyridine derivatives.[1] The following is a representative protocol that can be adapted for this compound.

  • Instrumentation: An HPLC system equipped with a UV detector is required.[1]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase: A gradient mixture of acetonitrile and water, both containing 0.1% formic acid for improved peak shape and MS compatibility.[1]

    • Gradient Program:

      • 0-5 min: 10% Acetonitrile

      • 5-25 min: Ramp to 90% Acetonitrile

      • 25-30 min: Hold at 90% Acetonitrile

      • 30-31 min: Ramp to 10% Acetonitrile

      • 31-35 min: Hold at 10% Acetonitrile (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at 254 nm.[1]

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For the analysis of volatile impurities and confirmation of the main component's identity, GC-MS is a valuable tool.[2]

  • Instrumentation: Agilent 7890B GC with 5977A MSD or an equivalent system.[2]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Inlet Temperature: 250 °C.[2]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.[2]

  • MSD Transfer Line: 280 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: 40-400 amu.[2]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[2]

Data Presentation

The quantitative data obtained from the purity analysis of a synthesized batch of this compound can be summarized as follows:

Analytical MethodRetention Time (min)Peak Area (%)Calculated Purity (%)Major Impurities Detected
HPLC-UV 15.299.299.2%Unidentified polar impurity (2.8 min), Unidentified non-polar impurity (18.5 min)
GC-MS 12.898.998.9%2,5-dimethylpyridine (starting material), Dibrominated-2,5-dimethylpyridine (byproduct)
¹H NMR -->99% (by integration)Trace solvent residue (e.g., ethyl acetate)

This guide provides a framework for the systematic purity assessment of synthesized this compound. The choice of analytical technique will depend on the specific requirements of the research, including the need for quantitative accuracy, impurity identification, and the nature of the expected impurities. For routine quality control, HPLC is often the method of choice due to its high precision and robustness. However, for a comprehensive analysis and structural confirmation, a combination of chromatographic and spectroscopic techniques is recommended.

References

A Comparative Guide to the Biological Activity of Functionalized Pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, with its derivatives forming the basis of numerous pharmaceuticals. The position of functional groups on this aromatic heterocycle can dramatically influence the molecule's biological activity. This guide provides a comparative analysis of the biological activities of three key classes of monosubstituted pyridine isomers: aminopyridines, hydroxypyridines, and pyridine carboxylic acids. The information is compiled from experimental data to assist researchers in drug discovery and development.

Aminopyridine Isomers: A Tale of Three Positions

The aminopyridine isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—exhibit distinct biological profiles, largely dictated by the position of the amino group which affects the molecule's basicity and electronic properties. 4-Aminopyridine is the most basic, while 3-aminopyridine is the least.[1]

Comparative Biological Activities of Aminopyridine Isomers
Biological Activity2-Aminopyridine3-Aminopyridine4-Aminopyridine
Cytotoxicity (Anticancer) Derivatives show activity against various cancer cell lines.[2]Metal complexes have shown cytotoxic activity against lung cancer cell lines (A-549).[3]Induces apoptosis in malignant astrocytoma, glioma, and acute myeloid leukemia cells.[4][5][6] Combination with paclitaxel shows promise in breast cancer.[7]
Enzyme Inhibition Derivatives are moderate inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8]Limited data on parent molecule; derivatives are being explored.Derivatives are potent inhibitors of AChE and tissue non-specific alkaline phosphatase (TNAP).[1][9]
Antimicrobial Activity Derivatives exhibit antibacterial activity.Lacks inherent anti-staphylococcal activity, but becomes active upon polymerization.[10] Metal complexes show activity against E. coli and S. aureus.[3]Limited data on parent molecule; derivatives are being explored.
Neuropharmacology Not easily oxidized compared to the 3-isomer.[10]Neuroprotective effects have been suggested.[11]A well-known potassium channel blocker used to treat symptoms of multiple sclerosis.[12]
Signaling Pathways Modulated by Aminopyridine Isomers

The distinct biological effects of aminopyridine isomers can be attributed to their differential modulation of intracellular signaling pathways.

  • 4-Aminopyridine:

    • Cancer: Induces apoptosis in acute myeloid leukemia cells via the P2X7 receptor pathway , leading to increased intracellular calcium.[6] In glioma cells, it promotes apoptosis by downregulating microRNA-10b-5p , which in turn upregulates the pro-apoptotic protein Apaf-1.[5][6] It also upregulates the tumor suppressor PTEN , inhibiting the pro-survival PI3K/Akt pathway in lung cancer cells.[13]

    • Pulmonary Vasoconstriction: Induces pulmonary vasoconstriction through the ERK1/2 signaling pathway .

  • 2-Aminopyridine:

    • Derivatives have been developed as inhibitors of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway , which is crucial in immunity and cell proliferation.[14][15]

  • 3-Aminopyridine:

    • Information on the specific signaling pathways modulated by 3-aminopyridine is less defined in the current literature.

DOT Script for 4-Aminopyridine's Pro-Apoptotic Pathway in Cancer

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4AP 4-Aminopyridine K_channel Voltage-gated K+ Channel 4AP->K_channel Blocks P2X7R P2X7 Receptor 4AP->P2X7R Activates PTEN PTEN 4AP->PTEN Upregulates miR10b microRNA-10b-5p 4AP->miR10b Downregulates Ca_increase Increased [Ca2+]i P2X7R->Ca_increase PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Apaf1 Apaf-1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes miR10b->Apaf1 Inhibits

Caption: 4-Aminopyridine induces apoptosis through multiple pathways.

DOT Script for 2-Aminopyridine Derivative Inhibition of the JAK-STAT Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes Gene_transcription Gene Transcription (Proliferation, Inflammation) STAT_dimer->Gene_transcription Promotes 2AP_deriv 2-Aminopyridine Derivative 2AP_deriv->JAK Inhibits

Caption: 2-Aminopyridine derivatives can inhibit the JAK-STAT pathway.

Hydroxypyridine Isomers: Positional Influence on Activity

The hydroxypyridine isomers exist in tautomeric forms, with 2- and 4-hydroxypyridine predominantly in the pyridone form. This structural feature significantly impacts their biological properties.

Comparative Biological Activities of Hydroxypyridine Isomers
Biological Activity2-Hydroxypyridine (2-Pyridone)3-Hydroxypyridine4-Hydroxypyridine (4-Pyridone)
Enzyme Inhibition 2-Hydroxypyridine-N-oxide is a potent tyrosinase inhibitor (IC50 = 1.16 µM).[16]3-Hydroxy-4-pyridone derivatives are known tyrosinase inhibitors.[5][17]4-Hydroxy-2-pyridone derivatives show antituberculosis activity.[18]
Antioxidant Activity Limited data available.Derivatives of 3-hydroxy-4-one show significant antioxidant and radical scavenging activity.[19][20][21]Ortho-hydroxypyridine-4-one derivatives exhibit antioxidant and iron-chelating properties.[22][23]
Metabolism Degraded via the maleamate pathway involving 2,5-dihydroxypyridine.[17][24]Degraded via a pathway involving 2,5-dihydroxypyridine.[9]Catabolized by a flavin-dependent monooxygenase.
Signaling Pathways Modulated by Hydroxypyridine Isomers

The signaling pathways for hydroxypyridine isomers are not as extensively characterized as those for aminopyridines.

  • 2-Hydroxypyridine: The degradation of 2-hydroxypyridine proceeds through the maleamate pathway , initiated by monooxygenase-catalyzed hydroxylation to 2,5-dihydroxypyridine.[17]

  • 3-Hydroxypyridine: The catabolism of 3-hydroxypyridine also involves the formation of 2,5-dihydroxypyridine and proceeds via the maleamate pathway .[9]

  • 4-Hydroxypyridine: The degradation pathway is initiated by a flavin-dependent monooxygenase.

G 2HP 2-Hydroxypyridine Monooxygenase Monooxygenase 2HP->Monooxygenase 3HP 3-Hydroxypyridine 3HP->Monooxygenase 25DHP 2,5-Dihydroxypyridine Monooxygenase->25DHP Dioxygenase Dioxygenase 25DHP->Dioxygenase Maleamate_Pathway Maleamate Pathway Dioxygenase->Maleamate_Pathway

Caption: Nicotinic acid inhibits inflammation via SIRT1 and PI3K/Akt pathways.

DOT Script for Picolinic Acid's Immunomodulatory Pathway

G cluster_extracellular Extracellular cluster_cell Macrophage / T-Cell IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR PA Picolinic Acid Macrophage_Activation Macrophage Activation PA->Macrophage_Activation Co-stimulates cMyc_P p-c-Myc PA->cMyc_P Inhibits Phosphorylation IFNgR->Macrophage_Activation Primes TCell_Proliferation T-Cell Proliferation cMyc_P->TCell_Proliferation Promotes

Caption: Picolinic acid modulates immune cell function.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine isomers.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth. [8][14][25][26]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase.

  • Reagent Preparation: Prepare solutions of the AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound (pyridine isomer) at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Absorbance Reading: Immediately measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow product, 5-thio-2-nitrobenzoate.

  • Data Analysis: The rate of increase in absorbance is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-Bromo-2,5-dimethylpyridine are paramount for ensuring a secure and compliant laboratory environment. Adherence to proper disposal protocols is essential to minimize environmental impact and protect personnel. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on the available data for structurally similar compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on information for analogous compounds. It is imperative to consult the official SDS for this compound as soon as it is available and to comply with all local, state, and federal regulations.

Immediate Safety and Hazard Information

Before handling this compound for disposal, it is crucial to be aware of its likely hazards, inferred from similar brominated and methylated pyridine compounds.

Inferred Hazard Profile:

Hazard ClassGHS CodeDescription
Flammable LiquidH226Flammable liquid and vapor.[1]
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

When handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.

  • Respiratory Protection: Use only in a well-ventilated area or with a certified respirator if inhalation risk is high.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict compliance with institutional guidelines and governmental regulations. Never dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Identify: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.[2]

  • Segregate: Keep this compound waste separate from other incompatible waste streams. Specifically, store it away from strong oxidizing agents and strong acids.[2]

Step 2: Waste Container and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should have a secure screw-top cap.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." The label must include:

    • Full Chemical Name: "this compound" (do not use abbreviations).[2]

    • Hazard Pictograms: Affix the appropriate GHS pictograms for flammable liquids and health hazards.[2]

    • Generator Information: Your name, the principal investigator, department, and a contact number.

Step 3: Storage of Hazardous Waste

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]

  • Safe Storage Conditions: The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames. Ensure secondary containment is in place to catch any potential leaks.[2]

  • Secure Closure: Always keep the waste container securely closed with its cap, except when adding waste.

Step 4: Final Disposal Procedure

  • Contact Professionals: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]

  • Provide Information: Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.[2]

  • Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory.[3]

  • Empty Containers: An empty container that held this compound must be properly managed. Triple rinse the empty container with a suitable solvent (e.g., acetone). The solvent rinsate from all three rinses must be collected and disposed of as hazardous waste.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

Workflow for the Proper Disposal of this compound cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Steps Unused/Expired Product Unused/Expired Product Segregate Waste Segregate Waste Unused/Expired Product->Segregate Waste Contaminated Labware Contaminated Labware Contaminated Labware->Segregate Waste Aqueous/Solvent Solutions Aqueous/Solvent Solutions Aqueous/Solvent Solutions->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store in Designated Area Store in Designated Area Label Container->Store in Designated Area Contact EHS/Waste Vendor Contact EHS/Waste Vendor Store in Designated Area->Contact EHS/Waste Vendor Schedule Pickup Schedule Pickup Contact EHS/Waste Vendor->Schedule Pickup

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,5-dimethylpyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,5-dimethylpyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.